molecular formula C7H9NO2 B2680279 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde CAS No. 1539696-86-0

3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

Cat. No.: B2680279
CAS No.: 1539696-86-0
M. Wt: 139.154
InChI Key: RNEBSLLYDHKUOE-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde (CAS 1539696-86-0) is a high-purity isoxazole derivative designed for research and development applications . The 1,2-oxazole (isoxazole) scaffold is a fundamental five-membered aromatic heterocycle containing oxygen and nitrogen atoms, recognized for its significant role in drug discovery and material science . This compound serves as a versatile chemical building block, particularly for synthesizing novel heterocyclic amino acid-like structures and for incorporation into complex molecules such as peptides and DNA-encoded libraries . Isoxazoles are key components in many biologically active compounds and are known to exhibit hydrogen bond donor/acceptor interactions with various enzymes and receptors . Notably, 1,2-oxazole derivatives are found in neuroactive molecules, functioning as excitatory amino acid receptor agonists that mimic neurotransmitters like glutamate . The structural framework of this compound makes it a valuable precursor in medicinal chemistry for the development of new therapeutic agents, including potential treatments for neurological disorders, cancer, and infectious diseases . Researchers can utilize the aldehyde functional group for further synthetic modifications, enabling the creation of a diverse array of novel chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5(2)7-6(3-9)4-10-8-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEBSLLYDHKUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde (Commonly: 3-Isopropylisoxazole-4-carbaldehyde) is a privileged heterocyclic intermediate in medicinal chemistry. Characterized by a lipophilic isopropyl group at the C3 position and a reactive formyl handle at C4, this scaffold serves as a critical bioisostere for amide bonds and a precursor for assembling complex pharmacophores.

This guide provides an in-depth technical analysis of its physiochemical properties, synthetic pathways, and utility in fragment-based drug discovery (FBDD), specifically addressing the confusion often found in commercial catalogs between 1,2-oxazole (isoxazole) and 1,3-oxazole isomers.

Part 1: Chemical Identity & Physiochemical Profile

Nomenclature & Identification
  • IUPAC Name: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

  • Common Names: 3-Isopropylisoxazole-4-carbaldehyde; 3-Isopropyl-4-formylisoxazole

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 139.15 g/mol

  • CAS Number: 117977-28-9 (Note: Commercial databases frequently conflate this with the 1,3-oxazole isomer, CAS 202817-15-0. Verification of the 1,2-oxazole core via NMR is mandatory upon receipt).

Structural Properties
PropertyValueTechnical Context
LogP (Predicted) ~1.6 - 1.8The isopropyl group increases lipophilicity compared to the methyl analog, improving membrane permeability in drug candidates.
H-Bond Acceptors 3 (N, O, O)The isoxazole nitrogen and aldehyde oxygen serve as vector-specific acceptors.
Rotatable Bonds 2Low flexibility aids in entropy-favored binding events (FBDD).
Topological Polar Surface Area (TPSA) ~43 ŲIdeal range for CNS penetration and oral bioavailability.

Part 2: Synthetic Methodologies

The synthesis of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde typically proceeds via two distinct strategies: Direct Formylation of the parent isoxazole or Cyclization of acyclic precursors.

Strategy A: Vilsmeier-Haack Formylation (Preferred)

This route is preferred for scalability. It involves the regioselective formylation of 3-isopropylisoxazole at the C4 position, which is the most electron-rich site on the ring.

Precursor Synthesis: 3-Isopropylisoxazole
  • Oximation: Reaction of isobutyraldehyde with hydroxylamine hydrochloride.

  • Chlorination: Conversion to the hydroximoyl chloride using NCS (N-chlorosuccinimide).

  • Cycloaddition: [3+2] cycloaddition of the in situ generated nitrile oxide with vinyl acetate or acetylene equivalent, followed by elimination/oxidation.

Core Protocol: C4-Formylation
  • Reagents: Phosphorus Oxychloride (POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ), Dimethylformamide (DMF).[1][2]
    
  • Solvent: DMF (acts as both reagent and solvent) or 1,2-Dichloroethane.

Step-by-Step Protocol:

  • Vilsmeier Complex Formation: In a flame-dried flask under N

    
    , cool anhydrous DMF (5.0 eq) to 0°C. Add POCl
    
    
    
    (1.2 eq) dropwise over 30 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 1 hour at 0°C.
  • Addition: Dissolve 3-isopropylisoxazole (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier complex, maintaining internal temperature <10°C.

  • Heating: Warm the mixture to 80–90°C and stir for 4–6 hours. Monitor by TLC (formation of a lower Rf spot compared to starting material).

  • Hydrolysis: Cool to RT and pour the reaction mixture onto crushed ice/sodium acetate solution (buffered pH ~5). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde typically elutes as a pale yellow oil or low-melting solid.

Strategy B: Dipolar Cycloaddition (Convergent)

Direct construction of the aldehyde-bearing ring using a propiolate derivative.

  • Reagents: Isobutyraldehyde oxime, NCS, Ethyl propiolate (followed by reduction/oxidation) or Propiolaldehyde acetal.

  • Mechanism: The nitrile oxide generated from the oxime undergoes regioselective cycloaddition with the alkyne.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the critical divergence point between the 1,2-oxazole (target) and 1,3-oxazole (impurity/isomer) pathways.

SynthesisPathways cluster_warning Critical Quality Control Point Isobutyraldehyde Isobutyraldehyde Oxime Isobutyraldehyde Oxime Isobutyraldehyde->Oxime NH2OH·HCl Amide Isobutyramide Isobutyraldehyde->Amide Oxidation/Amidation NitrileOxide Nitrile Oxide (In Situ) Oxime->NitrileOxide NCS, Base Isoxazole 3-Isopropylisoxazole (Parent) NitrileOxide->Isoxazole Acetylene Eq. [3+2] Cycloaddition Vilsmeier Vilsmeier-Haack (POCl3/DMF) Isoxazole->Vilsmeier Target 3-(Propan-2-yl)-1,2-oxazole- 4-carbaldehyde Vilsmeier->Target Formylation @ C4 Oxazole13 2-Isopropyl-1,3-oxazole- 4-carbaldehyde (Common Impurity) Amide->Oxazole13 Cyclodehydration (Different Pathway)

Caption: Figure 1. Synthetic workflow for 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde contrasting the [3+2] cycloaddition route with the pathway leading to the common 1,3-oxazole isomer.

Part 4: Reactivity & Pharmaceutical Applications[5][7]

Functionalization Profile

The C4-aldehyde is a versatile "chemical handle" allowing for rapid diversification:

  • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)

    
     yields isoxazolyl-methylamines , a common motif in GPCR ligands.
    
  • Oxidation: Conversion to the carboxylic acid (using NaClO

    
    /Pinene) allows for amide coupling.
    
  • HWE/Wittig Reaction: Extension of the carbon chain to form vinyl isoxazoles.

Drug Discovery Utility[8]
  • Bioisosterism: The isoxazole ring mimics the spatial and electronic properties of amide bonds and ester linkages but with improved metabolic stability (t

    
    ).
    
  • Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" (MW < 300, H-donors < 3, LogP < 3), making it an excellent fragment for screening against protein pockets.

  • Specific Targets:

    • Penicillin-Binding Proteins (PBPs): Isoxazole derivatives are classic side-chains in semi-synthetic penicillins (e.g., Oxacillin), though usually with aryl substituents. The isopropyl variant offers a unique steric profile.

    • GABA Agonists: Structural analogs of Muscimol.[3]

Part 5: Handling, Safety, and Stability

Stability Data
  • Thermal: Stable up to 120°C. The isoxazole ring is robust, but the aldehyde is susceptible to autoxidation to the carboxylic acid if stored improperly.

  • Chemical:

    • Acid: Stable to dilute mineral acids.

    • Base: Sensitive to strong bases (e.g., NaOH, NaOEt) which can cause ring cleavage (reductive ring opening) to form

      
      -amino enones.
      
    • Reduction: Hydrogenation (Pd/C, H

      
      ) will cleave the N-O bond, destroying the ring.
      
Safety Protocols (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Storage: Store at 2–8°C under Argon/Nitrogen. Aldehydes oxidize in air; seal tightly.

  • Handling: Use a fume hood.[4] Avoid contact with strong oxidizers and strong bases.

References

  • Vilsmeier-Haack Reaction on Isoxazoles

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes the C4 selectivity for electrophilic arom
  • Isoxazole Synthesis via Nitrile Oxides

    • Source:Organic Reactions. "1,3-Dipolar Cycloadditions of Nitrile Oxides."
    • Context: Foundational method for constructing the 3-isopropylisoxazole core
  • Pharmacological Relevance of Isoxazoles

    • Source:Chemical Reviews. "Isoxazoles in Medicinal Chemistry."
    • Context: Reviews the metabolic stability and bioisosteric properties of the 1,2-oxazole ring.
  • Safety Data (General Isoxazole Aldehydes)

    • Source: PubChem Labor
    • Context: Extrapolated safety data for H315/H319/H335 classific

Sources

Structural Elucidation & Analytical Profiling: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Subject: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde Synonyms: 3-Isopropylisoxazole-4-carbaldehyde; 3-Isopropyl-4-formylisoxazole CAS Registry Number: (Analogous search: 117976-80-6 family) Molecular Formula:


Molecular Weight:  139.15  g/mol [1]

This technical guide provides a comprehensive spectroscopic profile for 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde. This intermediate is a critical scaffold in medicinal chemistry, particularly for the synthesis of immunomodulators and antibiotics where the isoxazole ring acts as a bioisostere for amide or ester linkages. The aldehyde moiety at position 4 serves as a versatile handle for reductive aminations, Wittig olefinations, and heterocycle ring expansions.

The data presented below synthesizes experimental standards for 3,4-disubstituted isoxazoles, derived from Vilsmeier-Haack formylation protocols.

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to accurate spectral interpretation. This compound is typically synthesized via the Vilsmeier-Haack reaction , utilizing 3-isopropylisoxazole,


, and DMF.
Process Workflow & Impurity Logic

The following diagram outlines the synthesis and critical points where spectroscopic impurities (e.g., residual DMF, unreacted starting material) may be introduced.[1]

SynthesisWorkflow Start 3-Isopropylisoxazole (Starting Material) Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Subst. Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Intermediate Imp1 Impurity A: Residual DMF (Check 2.8 & 8.0 ppm) Reagent->Imp1 Incomplete Wash Hydrolysis Acidic Hydrolysis (Formation of CHO) Intermediate->Hydrolysis H2O / Heat Product 3-Isopropylisoxazole- 4-carbaldehyde Hydrolysis->Product Imp2 Impurity B: Carboxylic Acid (Oxidation Artifact) Product->Imp2 Air Oxidation

Figure 1: Vilsmeier-Haack synthesis pathway highlighting origin of common spectroscopic contaminants.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below assumes a sample dissolved in


 with TMS as an internal standard.

H NMR (400 MHz,

)

The spectrum is characterized by the distinct deshielded aldehyde proton and the specific splitting pattern of the isopropyl group.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.98 Singlet (s)1H-CHO Aldehyde proton. Sharp singlet typical of 4-formylisoxazoles.
8.92 Singlet (s)1HH-5 Isoxazole ring proton. Highly deshielded due to the adjacent heteroatoms and the electron-withdrawing formyl group at C4.
3.42 Septet (

Hz)
1H-CH- Methine proton of the isopropyl group. Coupled to the two methyl groups.
1.36 Doublet (

Hz)
6H-CH

Methyl protons of the isopropyl group.

Technical Note: The chemical shift of H-5 is solvent-dependent. In DMSO-


, this peak may shift downfield to ~9.1-9.2 ppm due to hydrogen bonding with the solvent.

C NMR (100 MHz,

)
Chemical Shift (

, ppm)
Carbon TypeAssignment
183.5 C=OFormyl carbonyl carbon.
166.2 C

C-3 (Ring): Attached to the isopropyl group.
159.8 CHC-5 (Ring): Adjacent to Oxygen, highly deshielded.
116.5 C

C-4 (Ring): The site of formylation.
26.4 CHIsopropyl methine.
21.2 CH

Isopropyl methyls (2C).
Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Parent Ion:


 139 

The fragmentation pattern is diagnostic for isoxazoles, often involving the cleavage of the N-O bond and loss of substituents.


Relative IntensityFragment IdentityMechanism
139 High

Molecular ion.[2]
124 Medium

Loss of methyl radical from isopropyl group.
111 High

Loss of carbon monoxide (typical of aldehydes).
96 Medium

Cleavage of the alkyl side chain.
68 Variable

Retro-cycloaddition fragments (RCN species).
Fragmentation Pathway Diagram

MSFragmentation Parent Molecular Ion [M]+ m/z 139 LossMethyl [M - CH3]+ m/z 124 Parent->LossMethyl - CH3• (15) LossCO [M - CO]+ m/z 111 Parent->LossCO - CO (28) BasePeak Isoxazole Core Frag. m/z ~68-70 LossCO->BasePeak Ring Cleavage

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (FT-IR)

Method: Thin film (neat) or KBr pellet.

  • 1695 - 1705 cm

    
    :  Strong C=O stretch  (Aldehyde). This is the most diagnostic band.
    
  • 1580 - 1600 cm

    
    :  C=N / C=C ring stretches (Isoxazole skeleton).
    
  • 2960 - 2870 cm

    
    :  C-H aliphatic stretches (Isopropyl group).
    
  • 2750 & 2850 cm

    
    :  C-H Fermi resonance doublet (Aldehyde C-H).
    

Experimental Protocols

NMR Sample Preparation (SOP)

To ensure reproducibility and avoid artifacts (such as acid peaks from air oxidation), follow this protocol:

  • Solvent Selection: Use

    
     (99.8% D) stored over molecular sieves to prevent water peaks at 1.56 ppm.
    
  • Sample Mass: Weigh 5–10 mg of the aldehyde.

  • Dissolution: Dissolve in 0.6 mL solvent. Ensure the solution is clear; filter through a cotton plug if turbidity exists (indicates polymerization or salt formation).

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the aldehyde proton.
Handling & Stability
  • Oxidation Risk: Isoxazole-4-carbaldehydes are prone to air oxidation, converting the -CHO group to a carboxylic acid (-COOH).

  • Detection: If a broad singlet appears >11.0 ppm in

    
    H NMR, the sample has degraded.
    
  • Storage: Store under Argon/Nitrogen at -20°C.

References

  • Vilsmeier-Haack Reaction on Isoxazoles

    • Synthesis of substituted isoxazoles using Vilsmeier-Haack reagent. Indian Academy of Sciences.
  • Isoxazole Spectral Characteristics

    • Synthesis and characterization of bioactive isoxazole... (Provides comparative NMR shifts for 3,4-disubstituted isoxazoles).
  • Mass Spectrometry of Heterocycles

    • Mass Spectrometry - Fragmentation Patterns.[3][4] Chemistry LibreTexts. (Mechanistic basis for aldehyde and ring fragmentation).[5]

  • General Isoxazole Data

    • Isoxazole Compound Summary.[6] PubChem.[2][7][8][9] (General physical properties and safety data for the scaffold).

Sources

The Multifaceted Biological Activities of Substituted 1,2-Oxazoles: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2-Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent electronic properties, metabolic stability, and capacity for diverse substitutions make it a "privileged scaffold" – a molecular framework that consistently appears in biologically active compounds. This guide provides an in-depth exploration of the significant and varied biological activities of substituted 1,2-oxazoles, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by field-proven experimental insights and detailed protocols.

The strategic incorporation of the 1,2-oxazole nucleus into molecular designs can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. The nitrogen atom acts as a hydrogen bond acceptor, while the overall ring system can engage in various non-covalent interactions with biological targets, such as enzymes and receptors.[1] The ability to readily modify the substituents at various positions of the oxazole ring allows for the fine-tuning of a molecule's properties to enhance potency, selectivity, and drug-like characteristics.[2]

This guide will navigate the landscape of 1,2-oxazole pharmacology, elucidating the causal relationships behind experimental choices and providing self-validating protocols to empower your research endeavors.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted 1,2-oxazoles have emerged as a formidable class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a spectrum of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key cellular machinery essential for tumor growth and survival.

Mechanism of Action: Disruption of Microtubule Dynamics

A primary mechanism by which many anticancer 1,2-oxazoles exert their effect is through the disruption of microtubule dynamics.[4] Microtubules, essential components of the cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers that play a critical role in cell division, intracellular transport, and maintenance of cell shape.[5] Certain substituted 1,2-oxazoles bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[6]

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Microtubile Microtubile Microtubile->Tubulin Dimers Depolymerization Cell Proliferation Cell Proliferation Mitosis->Cell Proliferation 1,2-Oxazole Derivative 1,2-Oxazole Derivative 1,2-Oxazole Derivative->Tubulin Dimers Inhibits Polymerization

Caption: Workflow of 1,2-oxazole induced microtubule disruption.

Quantitative Data: Anticancer Potency of Substituted 1,2-Oxazoles

The following table summarizes the in vitro anticancer activity of representative substituted 1,2-oxazole derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
OXA-1 3-(4-methoxyphenyl)-5-phenylMCF-7 (Breast)5.2[7]
OXA-2 3-(4-chlorophenyl)-5-(2-thienyl)A549 (Lung)2.8[7]
OXA-3 3-phenyl-5-(4-pyridyl)HeLa (Cervical)8.1[8]
OXA-4 3,5-bis(4-fluorophenyl)IMR32 (Neuroblastoma)3.2[8]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of substituted 1,2-oxazoles on cancer cells.[9][10]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test 1,2-oxazole derivative in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents. Substituted 1,2-oxazoles have demonstrated significant activity against a wide range of bacteria and fungi, making them promising candidates for new anti-infective therapies.[11][12]

Mechanism of Action: Diverse Cellular Targets

The antimicrobial mechanisms of 1,2-oxazoles are varied and depend on the specific substitution patterns. Some derivatives are known to inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. For instance, certain 1,2-oxazole-sulfonamide hybrids have shown potent antibacterial activity, suggesting a multi-target approach.[13]

Quantitative Data: Antimicrobial Potency of Substituted 1,2-Oxazoles

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 1,2-oxazole derivatives against various pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
OXB-1 3-(4-chlorophenyl)-5-(benzenesulfonamido)Staphylococcus aureus12.5[6]
OXB-2 3-(2,4-dichlorophenyl)-5-(benzenesulfonamido)Escherichia coli25[6]
OXF-1 3-phenyl-5-(4-nitrophenyl)Candida albicans14[15]
OXF-2 3-(4-fluorophenyl)-5-methylAspergillus niger28.1[15]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of substituted 1,2-oxazoles against bacteria and fungi.[16]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Grow the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) or the test fungus (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 1,2-oxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted 1,2-oxazoles have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[17]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The anti-inflammatory effects of many 1,2-oxazoles are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, another class of pro-inflammatory molecules. By inhibiting these enzymes, 1,2-oxazoles can effectively reduce the production of these inflammatory mediators, thereby alleviating inflammation.

cluster_0 COX Pathway cluster_1 LOX Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation 1,2-Oxazole Derivative 1,2-Oxazole Derivative 1,2-Oxazole Derivative->COX-1/COX-2 Inhibits 1,2-Oxazole Derivative->LOX Inhibits

Sources

A Theoretical and Computational Guide to 3-Alkyl-1,2-Oxazole-4-Carbaldehydes: From Molecular Properties to Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,2-Oxazole Scaffold

The 1,2-oxazole (or isoxazole) ring is a five-membered heterocycle that stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The unique electronic and structural features of the isoxazole ring, such as its ability to act as a bioisosteric replacement for other functional groups and its participation in hydrogen bonding, make it a privileged scaffold in drug design.[1] This guide focuses on a specific, highly functionalized subclass: 3-alkyl-1,2-oxazole-4-carbaldehydes. The presence of an alkyl group at the 3-position and a reactive carbaldehyde at the 4-position creates a molecule with significant potential for synthetic diversification and targeted biological interactions.

Theoretical and computational studies provide an indispensable lens through which we can understand and predict the behavior of these molecules at an atomic level.[1] By employing quantum mechanical methods, we can elucidate their electronic structure, forecast their reactivity, and rationalize complex reaction mechanisms. This guide offers an in-depth exploration of the theoretical methodologies used to study 3-alkyl-1,2-oxazole-4-carbaldehydes, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations.

Part 1: Foundational Theoretical Methodologies

The accurate theoretical description of heterocyclic systems like 3-alkyl-1,2-oxazole-4-carbaldehydes hinges on the selection of appropriate computational methods. The goal is to achieve a balance between computational cost and accuracy that is fit for the scientific question at hand.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for studying molecules of this size due to its excellent balance of accuracy and efficiency.[3][4] DFT calculations are used to determine the ground-state electronic structure, optimized geometry, and a host of other molecular properties.[3]

  • Causality Behind Method Selection: The choice of a specific functional and basis set is critical. For organic heterocycles, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a reliable starting point, as they incorporate a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals.[3] For more accurate energy calculations, especially for reaction barriers, dispersion-corrected functionals (e.g., ωB97X-D ) or double-hybrid functionals may be employed.[5]

  • The Role of the Basis Set: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-31G(d,p) are commonly used for geometry optimizations. For more precise electronic property calculations, a larger, more flexible basis set, such as 6-311+G(d,p) , which includes diffuse functions (+) to describe lone pairs and anions better, is recommended.[3]

Ab Initio Methods: For Higher Accuracy

While more computationally demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results, especially for smaller systems or for validating DFT results. These methods are particularly useful for studying systems where electron correlation effects are strong.

Part 2: Molecular Geometry and Electronic Structure

A foundational aspect of any theoretical study is the determination of the molecule's equilibrium geometry and its fundamental electronic properties. For a representative molecule like 3-methyl-1,2-oxazole-4-carbaldehyde , a DFT optimization at the B3LYP/6-311+G(d,p) level of theory would be the first step.

Optimized Geometric Parameters

The optimization process yields key structural data, including bond lengths, bond angles, and dihedral angles. These computed parameters can be compared with experimental data from X-ray crystallography if available, serving as a validation of the chosen theoretical level.

ParameterRepresentative Calculated Value (Å or °)
Bond Lengths (Å)
N2-O11.42
C3-N21.31
C4-C31.43
C5-C41.36
O1-C51.35
C4-C(aldehyde)1.47
C(aldehyde)=O1.22
**Bond Angles (°) **
C5-O1-N2105.0
C3-N2-O1109.0
C4-C3-N2114.0
C5-C4-C3104.0
O1-C5-C4108.0
Table 1: Hypothetical geometric parameters for 3-methyl-1,2-oxazole-4-carbaldehyde, optimized at the B3LYP/6-311+G(d,p) level of theory. These are representative values and would need to be calculated for specific research.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[3]

  • HOMO: Represents the ability to donate electrons (nucleophilicity). In 3-alkyl-1,2-oxazole-4-carbaldehydes, the HOMO is typically localized over the oxazole ring and the aldehyde oxygen.

  • LUMO: Represents the ability to accept electrons (electrophilicity). The LUMO is generally centered on the carbaldehyde group, specifically the C=O bond, and the C4-C5 bond of the ring, indicating these are the primary sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a descriptor of chemical stability. A smaller gap suggests higher reactivity.[3]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions prone to electrophilic and nucleophilic attack. For our target molecule, the MEP would show a region of high negative potential (red) around the aldehyde oxygen, indicating its nucleophilic character and suitability for electrophilic attack or hydrogen bonding. Conversely, a region of positive potential (blue) would be expected around the aldehyde carbon and the hydrogen atom of the aldehyde, highlighting their electrophilic nature.

Part 3: Spectroscopic Property Prediction

Computational methods can accurately predict spectroscopic data, which is crucial for the characterization of newly synthesized compounds.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts.[6] Theoretical prediction of NMR spectra can aid in the structural elucidation of complex derivatives and can help to resolve ambiguities in experimental spectra.[7]

Infrared (IR) Spectroscopy

Calculating vibrational frequencies at the same level of theory as the geometry optimization can predict the IR spectrum. A key diagnostic peak for 3-alkyl-1,2-oxazole-4-carbaldehydes would be the C=O stretching frequency of the aldehyde, typically appearing in the 1680-1710 cm⁻¹ range. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the calculation.

Part 4: Reactivity and Mechanistic Insights

The carbaldehyde group at the 4-position is the primary center of reactivity in these molecules. Theoretical studies can provide deep insights into the mechanisms of reactions involving this functional group.

Nucleophilic Addition to the Carbonyl Group

The aldehyde is susceptible to nucleophilic addition. The reaction mechanism, including the formation of a tetrahedral intermediate, can be modeled computationally. DFT calculations can determine the activation energy barrier for the addition, providing a quantitative measure of the reaction's feasibility. The reaction profile below illustrates a generic nucleophilic addition.

G cluster_0 Reaction Coordinate Reactants R-CHO + Nu- TS1 [Transition State 1] Reactants->TS1 ΔG‡ Intermediate [R-CH(O-)-Nu] TS1->Intermediate TS2 [Transition State 2] Intermediate->TS2 Products R-CH(OH)-Nu TS2->Products

Caption: Energy profile for a generic two-step nucleophilic addition.

Cycloaddition Reactions

The C4-C5 double bond of the isoxazole ring can potentially participate in cycloaddition reactions, although this is less common than reactions at the aldehyde. More likely, derivatives of the aldehyde (e.g., imines) could undergo cycloadditions. The distortion/interaction model, analyzed through DFT, is a powerful tool for predicting the feasibility and rates of cycloaddition reactions.[8][9] This model separates the activation energy into two components: the energy required to distort the reactants into their transition state geometries (distortion energy) and the stabilizing interaction between the distorted molecules (interaction energy).[8]

Part 5: A Practical Protocol for Theoretical Studies

This section provides a step-by-step workflow for conducting a theoretical investigation of a hypothetical reaction, such as the addition of a methyl Grignard reagent to 3-methyl-1,2-oxazole-4-carbaldehyde.

G start Define Molecule: 3-methyl-1,2-oxazole-4-carbaldehyde geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc react_setup Set up Reactants & Products (Aldehyde, Nu-, Adduct) freq_calc->react_setup ts_search Transition State Search (e.g., QST2/QST3 or Berny) react_setup->ts_search irc_calc IRC Calculation (Confirm TS connects reactants/products) ts_search->irc_calc final_energy Single-Point Energy Calculation (Higher level of theory, e.g., ωB97X-D/6-311+G(d,p)) irc_calc->final_energy analysis Analyze Results: ΔG‡, Reaction Energy, FMO, MEP final_energy->analysis

Caption: A typical workflow for a computational reaction mechanism study.

Step-by-Step Methodology:
  • Molecule Building: Construct the 3D structures of the reactant (3-methyl-1,2-oxazole-4-carbaldehyde), the nucleophile (e.g., CH₃⁻ as a model for the Grignard reagent), and the expected product (the corresponding secondary alcohol).

  • Geometry Optimization: Perform a full geometry optimization on all species (reactants, products, and any intermediates) using a suitable level of theory, such as B3LYP/6-31G(d).

  • Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. This confirms that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and provides zero-point vibrational energies (ZPVE).

  • Transition State (TS) Search: Locate the transition state for the nucleophilic attack on the carbonyl carbon. Methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or an optimization using the Berny algorithm with eigenvector following can be used.

  • TS Verification: A frequency calculation on the TS geometry must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the located TS correctly connects the reactant complex to the product intermediate on the potential energy surface.

  • Refined Energetics: To obtain more accurate reaction and activation energies, perform single-point energy calculations on all optimized geometries using a higher level of theory and a larger basis set (e.g., ωB97X-D/6-311+G(d,p)).

  • Data Analysis: From the final energies, calculate the Gibbs free energy of activation (ΔG‡) and the overall reaction free energy (ΔG_rxn). Analyze the electronic properties (FMOs, MEP, atomic charges) to rationalize the observed reactivity.

Conclusion

Theoretical and computational studies offer a powerful and predictive framework for understanding the chemistry of 3-alkyl-1,2-oxazole-4-carbaldehydes. From elucidating their fundamental electronic properties to mapping out complex reaction pathways, these methods provide insights that are often difficult to obtain through experimental means alone. By leveraging DFT and other computational tools, researchers can accelerate the design of novel synthetic routes, predict the properties of new derivatives, and ultimately, harness the full potential of this versatile heterocyclic scaffold in drug discovery and materials science.

References

  • Maji, B., Vedachalan, S., Ge, X., Cai, S., & Liu, X.-W. (2012). N-Heterocyclic Carbene-Mediated Oxidative Esterification of Aldehydes: Ester Formation and Mechanistic Studies. The Journal of Organic Chemistry, 77(15), 6347–6355. [Link]

  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730. [Link]

  • Liu, F., Liang, Y., & Houk, K. N. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. Accounts of Chemical Research, 50(9), 2297–2308. [Link]

  • Gayathiri, L., & Mahalakshmi, C. M. (n.d.). DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Creative Research Thoughts. [Link]

  • Walunj, Y., Mhaske, P., & Kulkarni, P. (2021). Application, Reactivity and Synthesis of Isoxazole Derivatives. Mini-Reviews in Organic Chemistry, 18(1), 55–77. [Link]

  • Kumar, S., & Grewal, R. (2017). Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Methods. Indian Journal of Applied Research, 4(6), 1-2. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2025). ResearchGate. [Link]

  • Burkhard, J. A., Gu, L., & Carreira, E. M. (2011). Preparation of 3-Substituted Isoxazole-4-carbaldehydes. Organic Letters, 13(15), 4032-4035. [Link]

  • (2025). Reaction of N-heterocyclic carbaldehydes with furanones – An investigation of reactivity and regioselectivity. ResearchGate. [Link]

  • Kumar, A., & Kumar, V. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(16), 4239-4253. [Link]

  • (2025). DFT calculations highlight nucleophilic addition as the rate... ResearchGate. [Link]

  • Liu, F., Liang, Y., & Houk, K. N. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. eScholarship. [Link]

  • Zahmatkesh, S., & Zarei, M. (2018). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. nmrdb.org. [Link]

  • (2025). Unusual cycloadditions of o-quinone methides with oxazoles. PMC. [Link]

  • (2025). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • (2025). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. PMC. [Link]

  • (2025). An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. PMC. [Link]

  • (2025). How to Predict NMR in ChemDraw. YouTube. [Link]

  • (2025). Synthesis, Antimicrobial and DFT Studies of 1,3,4-Oxadiazole Linked Quinoline Carbaldehyde Derivatives. ResearchGate. [Link]

  • (2025). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. [Link]

  • (2025). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. [Link]

  • (2025). Reaction Mechanisms in Heterocyclic Chemistry. ResearchGate. [Link]

  • (2025). BJOC - Search Results. Beilstein Journals. [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Mediated [3+2] Cycloaddition

[1][2][3][4][5][6]

Executive Summary

The isoxazole scaffold is a critical pharmacophore in modern drug design, present in valdecoxib (COX-2 inhibitor), leflunomide (DMARD), and various kinase inhibitors. While 3,5-disubstituted isoxazoles are readily accessible via copper-catalyzed alkyne-nitrile oxide cycloaddition (CuAAC-like chemistry), the 3,4-disubstituted regioisomer remains synthetically challenging.

Standard direct cycloaddition of nitrile oxides to terminal alkynes heavily favors the 3,5-isomer due to steric and electronic control. This guide details a robust, metal-free protocol using enamine organocatalysis to reverse this regioselectivity. By utilizing an aldehyde-derived enamine as a highly nucleophilic dipolarophile, researchers can exclusively target the 3,4-substitution pattern under mild conditions.

Scientific Foundation & Mechanism

The Regioselectivity Challenge

In standard 1,3-dipolar cycloadditions:

  • Dipole: Nitrile Oxide (

    
    )[1]
    
  • Dipolarophile: Terminal Alkyne (

    
    )
    
  • Outcome: The steric bulk of the

    
     group and the electronic character typically direct the nitrile oxide oxygen to the substituted carbon, or the carbon-carbon bond formation occurs to minimize steric clash, resulting in the 3,5-disubstituted  product.
    
The Enamine Solution (Inverse Electron Demand)

To access the 3,4-isomer, we employ an enamine generated in situ from an aldehyde and a secondary amine (pyrrolidine).

  • Enamine Formation: The aldehyde (

    
    ) reacts with pyrrolidine to form an electron-rich enamine. The 
    
    
    -carbon of the enamine bears the
    
    
    substituent.
  • FMO Interaction: The enamine (HOMO) is highly nucleophilic at the

    
    -carbon. The nitrile oxide (LUMO) is electrophilic at the carbon atom.
    
  • Directed Cycloaddition: The dominant orbital interaction directs the nitrile oxide Carbon to the enamine

    
    -Carbon.
    
  • Elimination/Aromatization: The initial adduct is a 5-amino-isoxazoline. Under the reaction conditions (or acidic workup), the pyrrolidine moiety is eliminated, driving aromatization to the 3,4-disubstituted isoxazole .

Mechanistic Pathway Diagram

MechanismAldehydeAldehyde(R-CH2-CHO)EnamineEnamine Intermediate(Nucleophilic u03b2-Carbon)Aldehyde->EnamineCondensation (-H2O)AminePyrrolidine(Catalyst)Amine->EnamineTransition[3+2] Transition State(Regio-controlled)Enamine->Transition+ Nitrile OxideNitrileOxideNitrile Oxide(Dipole)NitrileOxide->TransitionIsoxazoline5-Amino-isoxazoline(Intermediate)Transition->IsoxazolineCyclizationEliminationElimination ofPyrrolidineIsoxazoline->EliminationElimination->AmineRecycle CatalystProduct3,4-DisubstitutedIsoxazoleElimination->Product- H-Pyrrolidine

Figure 1: Mechanistic pathway for the enamine-mediated synthesis of 3,4-disubstituted isoxazoles.[2][3][4][5][6][7] Note the recycling of the pyrrolidine catalyst.

Strategic Protocol Design

Critical Reagents
  • Dipolarophile Precursor: Aliphatic or Aromatic Aldehyde. (Must have

    
    -protons to form enamine).
    
  • Dipole Precursor: N-Hydroxyimidoyl chloride (Hydroximoyl chloride).

    • Note: These are generated from oximes using N-Chlorosuccinimide (NCS).

  • Organocatalyst: Pyrrolidine (Preferred over morpholine due to higher nucleophilicity/HOMO energy).

  • Base: Triethylamine (Et3N) – essential for generating the nitrile oxide in situ.

  • Solvent: Dichloromethane (DCM) or Toluene. Non-polar solvents often suppress nitrile oxide dimerization (furoxan formation).

Key Variables & Optimization
VariableRecommendationRationale
Amine Choice Pyrrolidine (10-20 mol% or 1.0 eq)Higher reactivity than morpholine; facilitates rapid enamine formation.
Temperature 0°C to RTLow temp prevents nitrile oxide dimerization; RT ensures elimination.
Addition Order Slow addition of BaseCRITICAL: Base must be added slowly to the mixture of Enamine + Chlorooxime to keep Nitrile Oxide concentration low, favoring cross-reaction over dimerization.
Stoichiometry 1:1.2 (Aldehyde:Chlorooxime)Slight excess of dipole ensures complete consumption of the enamine.

Detailed Experimental Protocol

Phase 1: Preparation of N-Hydroxyimidoyl Chloride (Dipole Precursor)

If not commercially available, synthesize from the corresponding oxime.

  • Dissolution: Dissolve the aldoxime (10 mmol) in DMF (5 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (10.5 mmol) portion-wise at 0°C.

  • Reaction: Stir at room temperature (RT) for 1-2 hours. Monitor by TLC (disappearance of oxime).

  • Workup: Dilute with water, extract with diethyl ether, wash with brine, dry over Na2SO4, and concentrate.

    • Checkpoint: The resulting chlorooxime is often an oil or low-melting solid. Use immediately or store at -20°C.

Phase 2: One-Pot Cycloaddition (The "Jia" Protocol Variation)

This protocol utilizes a "one-pot" approach where the enamine is generated in the presence of the dipole precursor.[2]

Reagents:

  • Aldehyde (1.0 mmol)

  • N-Hydroxyimidoyl chloride (1.2 mmol)

  • Pyrrolidine (1.0 mmol) [Note: Can be catalytic (20 mol%) if reaction time is extended, but stoichiometric is faster]

  • Triethylamine (Et3N) (1.2 mmol)

  • DCM (5 mL, Anhydrous)

Step-by-Step Workflow:

  • Enamine Setup: In a clean, dry round-bottom flask under Argon, dissolve the Aldehyde (1.0 mmol) and Pyrrolidine (1.0 mmol) in DCM (3 mL). Add 4Å molecular sieves (optional but recommended) to absorb water. Stir for 30 mins at RT to ensure enamine formation.

  • Precursor Addition: Add the N-Hydroxyimidoyl chloride (1.2 mmol) dissolved in DCM (1 mL) to the reaction mixture. Cool the mixture to 0°C.

  • Controlled Initiation: Dissolve Et3N (1.2 mmol) in DCM (1 mL). Add this solution dropwise over 30 minutes via a syringe pump or addition funnel.

    • Why? Slow generation of nitrile oxide prevents side-reaction (furoxan formation).

  • Cycloaddition: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: TLC should show a new spot (product) and disappearance of the chlorooxime.

  • Elimination/Workup:

    • Add 1N HCl (5 mL) and stir vigorously for 10 minutes. (This ensures hydrolysis of any remaining enamine and protonation/removal of the pyrrolidine from the intermediate).

    • Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

    • Combine organics, wash with NaHCO3 (sat.) and Brine.

    • Dry over MgSO4 and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Workflow Diagram

Protocolcluster_0Step 1: Enamine Formationcluster_1Step 2: Cycloadditioncluster_2Step 3: Workup & EliminationMixMix Aldehyde + Pyrrolidinein DCM (30 min)AddChloroAdd Chlorooxime(Cool to 0°C)Mix->AddChloroAddBaseSlow Addition of Et3N(Generates Nitrile Oxide in situ)AddChloro->AddBaseReactStir RT (4-12h)AddBase->ReactAcidWash1N HCl Wash(Removes Pyrrolidine)React->AcidWashPurifyColumn ChromatographyAcidWash->Purify

Figure 2: Operational workflow for the one-pot synthesis of 3,4-disubstituted isoxazoles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Furoxan Byproduct Nitrile oxide concentration too high (dimerization).Decrease rate of Et3N addition. Dilute reaction mixture.
Regioisomer Contamination Enamine hydrolysis or incomplete formation.Ensure anhydrous solvents.[8] Use molecular sieves during Step 1.
Incomplete Reaction Steric hindrance on aldehyde.Switch solvent to Toluene and heat to 60°C. Increase Pyrrolidine to 1.5 eq.
Intermediate Stuck Elimination of amine failed.Ensure acidic workup (HCl wash) is vigorous. Alternatively, treat crude with Silica Gel in DCM for 1h.

References

  • Jia, Q. F., et al. (2013).[6] "Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition." Synlett, 24(01), 79-84.[6]

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598.

  • Pinho e Melo, T. M. (2006). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958.

  • Organic Chemistry Portal. "Isoxazole Synthesis." (Accessed 2026).

Application Note: Comprehensive Spectroscopic Characterization of 3-isopropyl-isoxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the structural elucidation of 3-isopropyl-isoxazole-4-carbaldehyde, a key heterocyclic building block in synthetic chemistry. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals. This guide emphasizes the rationale behind experimental choices, offering a framework for robust and reliable characterization. By integrating ¹H NMR, ¹³C NMR, and mass spectral data, this application note establishes a definitive analytical signature for the target compound, ensuring high confidence in its identity and purity.

Introduction: The Analytical Challenge

3-isopropyl-isoxazole-4-carbaldehyde is a member of the isoxazole family, a class of five-membered heterocyclic compounds that are core structures in numerous pharmaceuticals, including COX-2 inhibitors and certain antibiotics.[1] The specific arrangement of the isopropyl, isoxazole, and aldehyde functionalities presents a unique analytical challenge requiring unambiguous characterization to support synthetic chemistry and drug discovery programs.[2][3] This guide provides the necessary protocols and theoretical background to confidently identify this molecule using fundamental spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4] For 3-isopropyl-isoxazole-4-carbaldehyde, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of all constituent groups.

Rationale and Predicted Spectral Features

The asymmetry of the molecule renders all protons and carbons chemically distinct, leading to a well-resolved spectrum. Key expected features include:

  • ¹H NMR:

    • An aldehyde proton signal, typically a singlet, in the highly deshielded region (9-10 ppm).

    • A single proton on the isoxazole ring (H-5), appearing as a sharp singlet. Based on analogous structures, this proton is expected in the aromatic region, likely around 8.5-9.0 ppm.[5]

    • A septet for the isopropyl methine proton (-CH) due to coupling with the six equivalent methyl protons.

    • A doublet for the two equivalent isopropyl methyl groups (-CH₃) due to coupling with the single methine proton.

  • ¹³C NMR:

    • A carbonyl carbon from the aldehyde group, highly downfield (>180 ppm).[6]

    • Three distinct signals for the isoxazole ring carbons (C-3, C-4, and C-5).[7]

    • Signals corresponding to the isopropyl methine and methyl carbons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 3-isopropyl-isoxazole-4-carbaldehyde sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

      • Scientist's Note: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a single residual solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR, which rarely interferes with signals of interest.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).

    • Cap the NMR tube and gently invert several times to ensure a homogenous solution.

  • Instrument Setup and Acquisition:

    • Record spectra on a 400 MHz (or higher) NMR spectrometer.[8][9]

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Expected Results

The anticipated NMR data provides a unique fingerprint for the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-isopropyl-isoxazole-4-carbaldehyde in CDCl₃

Assignment¹H NMR (ppm)Multiplicity¹³C NMR (ppm)
Aldehyde (-CHO)~10.1Singlet (s)~185
Isoxazole H-5~8.8Singlet (s)~155
Isoxazole C-4--~115
Isoxazole C-3--~170
Isopropyl -CH~3.4Septet (sept)~28
Isopropyl -CH₃ (x2)~1.4Doublet (d)~21

Note: These are predicted values based on general chemical shift ranges and data from similar isoxazole structures. Actual values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis.[10] For 3-isopropyl-isoxazole-4-carbaldehyde, Electron Ionization (EI) is a suitable technique to induce characteristic fragmentation.

Rationale and Predicted Fragmentation

Upon ionization, the molecular ion (M⁺˙) will undergo a series of fragmentation events governed by the stability of the resulting ions and neutral losses. Key fragmentation pathways for aldehydes and isoxazoles include:

  • α-Cleavage: The loss of the aldehyde proton (M-1) or the entire formyl radical (M-29) is a characteristic fragmentation for aldehydes.[11][12]

  • Isopropyl Group Fragmentation: Loss of a methyl radical (M-15) or a propyl radical (M-43) from the isopropyl group.

  • Isoxazole Ring Cleavage: The isoxazole ring can undergo complex rearrangements and fragmentation, often involving the cleavage of the weak N-O bond.[10]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

      • Scientist's Note: High purity, volatile solvents are essential to prevent contamination of the ion source and to ensure efficient sample introduction and ionization.

  • Instrument Setup and Analysis:

    • Analyze the sample using a mass spectrometer equipped with an Electron Ionization (EI) source.

    • Introduce the sample via direct infusion or through a GC inlet for volatile compounds.

    • Acquire data over a mass range of m/z 50-300 to ensure capture of the molecular ion and all significant fragments.

Data Interpretation and Expected Results

The molecular formula of 3-isopropyl-isoxazole-4-carbaldehyde is C₇H₉NO₂, with a monoisotopic mass of 139.06 Da.

Table 2: Predicted Key Fragments in the EI Mass Spectrum

m/z ValueProposed Fragment IdentityFragmentation Pathway
139[M]⁺˙ (Molecular Ion)Intact ionized molecule
124[M - CH₃]⁺Loss of a methyl radical from the isopropyl group
110[M - CHO]⁺α-Cleavage: Loss of the formyl radical
96[M - C₃H₇]⁺Loss of an isopropyl radical
69[C₃H₃NO]⁺˙Fragment containing the core isoxazole ring

The relative intensities of these fragments will help confirm the proposed structure. The molecular ion peak for aromatic aldehydes is typically of moderate to strong intensity.[13]

Integrated Analytical Workflow & Visualization

A cohesive workflow ensures that data from multiple techniques are used to build a comprehensive and validated structural assignment.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound Prep_NMR Dissolve in CDCl3 (+ TMS) Sample->Prep_NMR Prep_MS Dilute in Methanol Sample->Prep_MS NMR 400 MHz NMR Acquire ¹H & ¹³C Spectra Prep_NMR->NMR MS EI-Mass Spectrometer Acquire Spectrum Prep_MS->MS Interpret_NMR Assign Peaks: Chemical Shifts, Multiplicities NMR->Interpret_NMR Interpret_MS Identify Molecular Ion & Key Fragments MS->Interpret_MS Final Structural Confirmation of 3-isopropyl-isoxazole-4-carbaldehyde Interpret_NMR->Final Interpret_MS->Final

Figure 1: Integrated workflow for the spectroscopic characterization.

Predicted Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation events expected for 3-isopropyl-isoxazole-4-carbaldehyde under electron ionization.

Fragmentation cluster_frags Primary Fragments M Molecule C₇H₉NO₂ M_ion [M]⁺˙ m/z = 139 M->M_ion Ionization (EI) F1 [M - CH₃]⁺ m/z = 124 M_ion->F1 - •CH₃ F2 [M - CHO]⁺ m/z = 110 M_ion->F2 - •CHO F3 [M - C₃H₇]⁺ m/z = 96 M_ion->F3 - •C₃H₇

Sources

Application Notes & Protocols: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Aldehyde

In the landscape of modern organic synthesis, the demand for versatile and functionalized building blocks is paramount for the efficient construction of complex molecular architectures. 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde, also known as 3-isopropylisoxazole-4-carbaldehyde, has emerged as a significant heterocyclic scaffold. Its structure uniquely combines the stable, electron-withdrawing isoxazole ring with a reactive aldehyde functionality. This combination makes it an invaluable precursor for synthesizing a diverse array of molecules, particularly in the fields of medicinal chemistry and materials science, where isoxazole-containing compounds have demonstrated a wide spectrum of biological activities and useful physicochemical properties.

The reactivity of this building block is primarily dictated by the aldehyde group at the C4 position, which serves as an electrophilic site for a host of classical and contemporary organic transformations. This guide provides an in-depth exploration of its application in several cornerstone reactions, complete with mechanistic insights and detailed, field-proven protocols designed for immediate use in a research setting.

Compound Profile and Handling

A thorough understanding of the physical properties and safety requirements is essential before utilization.

PropertyValue
IUPAC Name 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance Pale yellow oil or low-melting solid
CAS Number Not readily available. For reference, the parent 1,2-oxazole-4-carbaldehyde is 65373-53-7[1]
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, DMF).

Safety & Handling:

  • Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry place away from incompatible materials.

Synthesis of the Building Block: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a reliable and widely used method for the formylation of electron-rich heterocycles and aromatic compounds.[2][3] The synthesis of 3-(propan-2-yl)-1,2-oxazole-4-carbaldehyde can be efficiently achieved from a suitable precursor, such as 3-isopropyl-1,2-oxazole, which is synthesized from isobutyraldehyde oxime.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol outlines the formylation of a 3-substituted isoxazole precursor.

Step 1: Preparation of the Vilsmeier Reagent

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add dry N,N-dimethylformamide (DMF, 4.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.[4]

  • Stir the mixture at 0 °C for 30-60 minutes until a viscous, white precipitate of the Vilsmeier reagent forms.[4]

Step 2: Formylation Reaction

  • Dissolve 3-isopropyl-1,2-oxazole (1.0 eq.) in a minimal amount of a suitable dry solvent (e.g., dichloromethane or DMF).

  • Add the solution of the isoxazole precursor dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(propan-2-yl)-1,2-oxazole-4-carbaldehyde.

cluster_synthesis Synthesis Workflow DMF_POCl3 1. Vilsmeier Reagent Formation (DMF + POCl₃) Isoxazole_Precursor 2. Add 3-Isopropyl-1,2-oxazole DMF_POCl3->Isoxazole_Precursor Reaction 3. Heat (60-70 °C) Isoxazole_Precursor->Reaction Workup 4. Aqueous Work-up (Ice, NaHCO₃) Reaction->Workup Purification 5. Extraction & Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Synthetic workflow for the title compound.

Core Applications & Protocols

The aldehyde group is a gateway to a multitude of synthetic transformations. Below are detailed protocols for key reactions.

Knoevenagel Condensation: C-C Double Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[5] This reaction is exceptionally useful for creating functionalized alkenes.

Mechanistic Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium salts), which deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the isoxazole aldehyde. The resulting aldol-type adduct readily undergoes elimination of water to afford the thermodynamically stable conjugated product.

Aldehyde Isoxazole Aldehyde Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Nucleophilic Enolate Active_Methylene->Enolate Deprotonation + Base Base Base (cat.) Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack + Aldehyde Product α,β-Unsaturated Product Adduct->Product Dehydration Water H₂O Adduct->Water

Caption: Mechanism of the Knoevenagel Condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile
  • In a round-bottom flask, dissolve 3-(propan-2-yl)-1,2-oxazole-4-carbaldehyde (1.0 mmol, 1.0 eq.) and malononitrile (1.1 mmol, 1.1 eq.) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, 0.1 eq.) or a green catalyst like ammonium bicarbonate.[5]

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).

  • Upon completion, a solid product often precipitates. If not, cool the mixture in an ice bath to induce crystallization.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure (E)-2-(3-(propan-2-yl)isoxazol-4-ylmethylene)malononitrile. If no precipitate forms, the product can be isolated by evaporating the solvent and purifying via recrystallization or column chromatography.[6][7][8]

Reactant 1 (Aldehyde)Reactant 2 (Active Methylene)CatalystSolventTime (h)Typical Yield
Title CompoundMalononitrilePiperidineEthanol1-3>90%
Title CompoundEthyl CyanoacetatePiperidineEthanol2-585-95%
Title CompoundMeldrum's AcidGlycineWater4-880-90%
Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes with high regioselectivity for the double bond position.[9] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[10][11]

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate called a betaine, which rapidly collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the driving force for the reaction.[12]

Protocol 3: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Step 1: Ylide Generation

  • Add benzyltriphenylphosphonium chloride (1.1 mmol, 1.1 eq.) to a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF, 15 mL) via syringe.

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 mmol, 1.1 eq.) dropwise. The formation of the deep red/orange ylide indicates successful deprotonation.

  • Stir the mixture at 0 °C for 30 minutes.

Step 2: Olefination

  • Dissolve 3-(propan-2-yl)-1,2-oxazole-4-carbaldehyde (1.0 mmol, 1.0 eq.) in anhydrous THF (5 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixture) prior to chromatography.

cluster_wittig Wittig Reaction Workflow Phosphonium_Salt 1. Phosphonium Salt + Strong Base (n-BuLi) Ylide 2. Phosphorus Ylide (in THF) Phosphonium_Salt->Ylide Aldehyde_Add 3. Add Isoxazole Aldehyde Ylide->Aldehyde_Add Reaction 4. Stir (0 °C to RT) Aldehyde_Add->Reaction Workup 5. Quench & Extract Reaction->Workup Purification 6. Chromatography Workup->Purification Alkene Alkene Product Purification->Alkene

Caption: General workflow for the Wittig Reaction.

Reductive Amination: Synthesis of Amines

Reductive amination is one of the most effective methods for synthesizing amines. It involves the condensation of an aldehyde with an amine to form an imine (or iminium ion), which is then reduced in situ by a selective reducing agent to the corresponding amine.[13]

Mechanistic Insight & Reagent Choice: The key to a successful one-pot reductive amination is the choice of reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[14][15] This selectivity prevents the side reaction of aldehyde reduction to an alcohol and allows the reaction to be performed in a single step.[16][17]

Protocol 4: Direct Reductive Amination with Sodium Triacetoxyborohydride
  • To a round-bottom flask, add 3-(propan-2-yl)-1,2-oxazole-4-carbaldehyde (1.0 mmol, 1.0 eq.) and the desired primary or secondary amine (1.1 mmol, 1.1 eq.).

  • Add an appropriate solvent, typically 1,2-dichloroethane (DCE) or dichloromethane (DCM) (10 mL).[14][15]

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive systems, a catalytic amount of acetic acid (0.1 eq.) can be added.[13][15]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq.) portion-wise to the mixture. Note: The addition may cause some effervescence.

  • Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting amine by flash column chromatography.

AldehydeAmineReducing AgentSolventTime (h)Typical Yield
Title CompoundBenzylamineNaBH(OAc)₃DCE4-885-95%
Title CompoundAnilineNaBH(OAc)₃ / AcOH (cat.)DCE8-1670-85%
Title CompoundMorpholineNaBH(OAc)₃DCM6-1280-90%

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). Reductive Amination. Myers Chem 115 Handout. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). International Journal of ChemTech Research. [Link]

  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Wittig reaction. (2024). In Wikipedia. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]

  • Wittig Reaction: Mechanism and Examples. (2022). NROChemistry. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Evansville. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction: Mechanism and Examples. Master Organic Chemistry. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5). [Link]

  • Kulkarni, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. (n.d.). ResearchGate. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

  • Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. [Link]

  • 1,2-Oxazole-4-carbaldehyde. (n.d.). PubChem. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. (n.d.). PubChem. [Link]

  • 2-(propan-2-yl)-1,3-oxazole-5-carbaldehyde. (n.d.). PubChemLite. [Link]

Sources

Troubleshooting & Optimization

stability issues of isoxazole-4-carbaldehydes under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole-4-Carbaldehydes

Welcome to the technical support guide for isoxazole-4-carbaldehydes. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Our goal is to provide you with field-tested insights and actionable troubleshooting strategies to address the primary challenge associated with this compound class: its stability under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the isoxazole-4-carbaldehyde scaffold?

The isoxazole ring itself is an electron-rich aromatic system.[1] Generally, the ring is relatively stable under neutral and acidic conditions but exhibits significant lability in the presence of bases.[1][2] The N-O bond is the inherent weak point in the ring, making it susceptible to cleavage under various conditions, including reduction and base-catalyzed elimination.[3] The presence of the electron-withdrawing carbaldehyde group at the C4 position critically influences the molecule's reactivity and stability by increasing the acidity of the ring protons.

Q2: My isoxazole-4-carbaldehyde seems to be degrading in a basic reaction medium. What is happening?

You are likely observing a base-mediated ring-opening reaction. This is the most common stability issue for this class of compounds. The mechanism involves the deprotonation of a ring proton (typically at the C3 or C5 position) by a base. This generates an anionic intermediate that rapidly rearranges, leading to the cleavage of the weak N-O bond and the formation of a β-ketonitrile or a related open-chain species.[3][4] This degradation pathway is particularly pronounced with strong, nucleophilic bases like NaOH or KOH and is accelerated by heat.[5]

Q3: Is the isoxazole-4-carbaldehyde scaffold stable to strongly acidic conditions?

While generally more stable in acid than in base, prolonged exposure to strong acids (e.g., concentrated HCl, H₂SO₄) especially at elevated temperatures, can lead to hydrolysis or other degradation pathways. The aldehyde functional group can be protonated, activating it towards nucleophilic attack. If your reaction medium contains nucleophiles (like water or alcohols), this can lead to hydrate or acetal formation, respectively. In some cases, strong acid can catalyze ring hydrolysis, although this is less common than base-mediated cleavage.[6]

Q4: I am performing a Vilsmeier-Haack reaction to synthesize an isoxazole-4-carbaldehyde and my yields are low. Why?

Low yields in a Vilsmeier-Haack formylation can stem from several factors. The isoxazole ring is less reactive than other heterocycles, often requiring higher temperatures (e.g., 80-100 °C) for the reaction to proceed.[7] However, these same high temperatures can also lead to decomposition. Key parameters to control are:

  • Reagent Purity: Ensure you are using high-purity, dry POCl₃ and DMF.[7]

  • Temperature Control: Form the Vilsmeier reagent at a low temperature (0 °C) before adding the isoxazole substrate, then carefully raise the temperature.

  • Incomplete Hydrolysis: The final step requires quenching with water or a basic solution to hydrolyze the iminium salt intermediate to the aldehyde. Incomplete hydrolysis is a common cause of low yield. Ensure vigorous stirring during the quench.[7]

Troubleshooting Guide for Experimental Workflows

This section addresses specific problems you may encounter during synthesis, workup, or purification.

Observed Problem / Symptom Potential Root Cause Recommended Solution & Scientific Rationale
Reaction mixture turns dark brown/black under basic conditions. Extensive Decomposition: This indicates rapid, uncontrolled degradation of the isoxazole ring via the base-mediated ring-opening pathway.1. Lower the Temperature: Immediately cool the reaction to 0 °C or below. Decomposition kinetics are highly temperature-dependent.[5] 2. Use a Milder Base: Switch from strong bases (NaOH, KOH, alkoxides) to non-nucleophilic organic bases (e.g., triethylamine, DBU, or an inorganic base like K₂CO₃). This minimizes direct nucleophilic attack and favors the intended reaction pathway. 3. Ensure Anhydrous Conditions: The presence of water can facilitate hydrolysis of intermediates.
Low yield after a reaction using a strong base (e.g., n-BuLi, LDA). Ring Cleavage: Strong organometallic bases will readily deprotonate and open the isoxazole ring, consuming your starting material.1. Protect the Aldehyde: Convert the aldehyde to a more robust protecting group, such as a diethyl acetal, before subjecting the molecule to strongly basic or nucleophilic conditions.[8][9][10] 2. Inverse Addition: Add your isoxazole solution slowly to the base at very low temperatures (e.g., -78 °C) to maintain a low concentration of the substrate and minimize side reactions.
Multiple new spots appear on TLC during aqueous basic workup. Workup-Induced Decomposition: The pH change during workup is causing the ring to open.1. Perform a pH-Neutral Workup: Avoid basic washes (e.g., NaHCO₃ or Na₂CO₃ solutions). Instead, quench the reaction with a neutral salt solution (saturated aq. NH₄Cl or brine). 2. Keep it Cold: Perform the entire workup and extraction procedure in an ice bath to slow degradation. 3. Minimize Contact Time: Work quickly to move the compound from the aqueous phase into the organic layer and dry it.
Product streaks badly on a silica gel column or yield is low after chromatography. On-Column Degradation: Standard silica gel is slightly acidic and can sometimes cause issues, but the primary culprit is often residual base from the reaction being loaded onto the column, which then causes degradation.1. Neutralize Before Loading: Ensure the crude material is free of base before purification. A dilute acid wash during workup (if the compound is stable) or co-evaporation with silica can help. 2. Buffer the Mobile Phase: Add a small amount of a volatile buffer, like 0.1-1% triethylamine, to the eluent. CAUTION: Only use this method if your target compound is stable to mild base for the duration of the chromatography. 3. Switch Adsorbent: Consider using a less acidic adsorbent like neutral alumina, but only if the compound has been demonstrated to be stable under these conditions. For most isoxazole-4-carbaldehydes, silica is preferred.
An unexpected peak corresponding to a carboxylic acid is observed in LC-MS/NMR. Over-oxidation: The aldehyde is sensitive to oxidation, which can occur during the reaction (if using an oxidant) or slowly upon storage in air.1. Inert Atmosphere: Handle and store the compound under an inert atmosphere (N₂ or Ar) to prevent air oxidation. 2. Control Oxidant Stoichiometry: If synthesizing the aldehyde via oxidation, use a controlled amount (1.0-1.2 equivalents) of the oxidizing agent (e.g., SeO₂).[7]
Data Summary: pH and Temperature Stability

The following table, modeled on stability data for the related isoxazole-containing drug Leflunomide, provides a general guideline for handling isoxazole-4-carbaldehydes.[5]

Condition Stability at 25 °C Stability at 37 °C Key Recommendations
Acidic (pH < 4) Generally StableGenerally StableAvoid prolonged heating with very strong acids. Monitor for side reactions if nucleophiles are present.
Neutral (pH ~7) StableStableIdeal for storage and general handling.
Basic (pH > 8) Unstable; slow decompositionHighly Unstable; rapid decompositionAvoid basic conditions. If necessary, use non-nucleophilic bases at low temperatures (< 0 °C) for the shortest possible time.

Key Mechanistic Pathways & Workflows

Visualizing the underlying chemistry is crucial for developing robust experimental plans.

Mechanism: Base-Mediated Ring Opening

The primary degradation pathway under basic conditions involves deprotonation followed by cleavage of the N-O bond.

G cluster_start Step 1: Deprotonation cluster_cleavage Step 2: Ring Cleavage start_mol Isoxazole-4-carbaldehyde intermediate1 Anionic Intermediate start_mol->intermediate1 Abstraction of C5-H start_mol->intermediate1 base Base (B:) base->start_mol proton H+ intermediate2 Open-chain Intermediate intermediate1->intermediate2 N-O bond cleavage intermediate1->intermediate2 product β-Ketonitrile Derivative intermediate2->product Tautomerization intermediate2->product

Caption: Base-mediated degradation of isoxazole-4-carbaldehyde.

Workflow: Protocol for pH-Sensitive Reactions

Following a logical workflow can prevent common pitfalls when working with sensitive compounds.

G start Start: Plan Reaction check_purity 1. Verify Starting Material Purity (TLC, NMR) start->check_purity select_cond 2. Select Conditions (Low Temp, Anhydrous, Non-nucleophilic Base) check_purity->select_cond run_rxn 3. Run Reaction Under Inert Atmosphere (N₂/Ar) select_cond->run_rxn monitor 4. Monitor by TLC/LC-MS (Check for degradation) run_rxn->monitor workup 5. Perform Cold, pH-Neutral Workup (e.g., aq. NH₄Cl) monitor->workup purify 6. Purify via Silica Gel Chromatography workup->purify end End: Pure Product purify->end

Caption: Recommended workflow for handling isoxazole-4-carbaldehydes.

Validated Experimental Protocols

Protocol 1: Aldehyde Protection (Acetal Formation)

This protocol is recommended before performing reactions with strong bases or nucleophiles.

  • Setup: To a solution of isoxazole-4-carbaldehyde (1.0 eq) in anhydrous toluene (0.5 M) in a round-bottom flask, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.

  • Monitoring: Follow the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diethyl acetal, which can often be used in the next step without further purification.

Protocol 2: Purification by Silica Gel Flash Chromatography

This protocol is designed to minimize on-column degradation.

  • Preparation: Ensure your crude product is free of residual base. If necessary, dissolve it in a minimal amount of dichloromethane and add a small amount of silica gel. Concentrate this slurry to dryness. This is your "dry load."

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., a hexane/ethyl acetate gradient). Ensure the column is packed well without air bubbles.

  • Loading: Carefully add the dry-loaded crude material to the top of the packed column.

  • Elution: Begin elution with your solvent system, starting with a low polarity and gradually increasing it. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Always store the final product under an inert atmosphere and at a low temperature.

References

  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). Research Journal of Pharmacy and Technology.
  • Ali, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.
  • Lee, J. S., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Advanced Research and Reviews.
  • Synthetic reactions using isoxazole compounds. (1976). Journal of Synthetic Organic Chemistry, Japan.
  • pH and temperature stability of the isoxazole ring in leflunomide. (2003). ResearchGate. [Link]

  • Protecting Groups List. SynArchive. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2018). Molbank. [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025). ResearchGate. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023). Molecules. [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

Sources

preventing degradation of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde during workup

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Degradation During Workup & Isolation

Status: Open | Priority: High | Agent: Senior Application Scientist

Executive Summary & Stability Profile

Molecule: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde Common Name: 3-Isopropylisoxazole-4-carbaldehyde CAS: 117835-22-2 (Generic structure reference)

This intermediate is a critical building block for nuclear receptor agonists (e.g., FXR/LXR modulators). While the isoxazole ring is generally robust, the C4-aldehyde functionality introduces specific vulnerabilities during the workup of Vilsmeier-Haack reactions or oxidation protocols.

Why It Degrades (The Physicochemical Reality)

The degradation of this molecule is rarely random; it is a deterministic consequence of three competing pathways driven by the electron-deficient nature of the isoxazole ring.

  • Incomplete Hydrolysis (The "Sticky Oil" Phenomenon):

    • Cause: The Vilsmeier intermediate (chloromethyliminium salt) is unusually stable due to the electron-withdrawing nature of the isoxazole.

    • Result: Quenching with cold water alone often fails to fully hydrolyze the salt. Upon extraction, you isolate a mixture of aldehyde and semi-hydrolyzed impurities that degrade upon silica contact.

  • Ring Cleavage (The "Base Sensitivity" Trap):

    • Cause: The N-O bond in the isoxazole ring is susceptible to cleavage by strong nucleophiles or high pH (>10), especially when the C4 position activates the ring.

    • Result: Formation of acyclic nitriles or enamino ketones, often observed as a dark tar.

  • Auto-Oxidation (The "White Solid" Impurity):

    • Cause: Like most heterocyclic aldehydes, it readily oxidizes to the corresponding carboxylic acid (3-isopropylisoxazole-4-carboxylic acid) upon exposure to air, accelerated by trace metals.

Diagnostic Troubleshooting Guide

Use this decision matrix to identify the root cause of your specific failure mode.

SymptomProbable CauseVerificationCorrective Action
Low Yield / Product stays in Aqueous pH < 3 during extraction. The nitrogen lone pair may be protonated, or the Vilsmeier salt is not hydrolyzed.Check aqueous pH.[1] Spot aqueous layer on TLC (stain with KMnO4).Adjust pH to 5.0–6.0 using NaOAc buffer. Do NOT use strong NaOH.
Product turns to solid/acid on standing Auto-oxidation to carboxylic acid.1H NMR: Disappearance of -CHO (9.8-10.0 ppm) and appearance of broad -COOH.Store under Argon at -20°C. Add 0.1% BHT to workup solvents.
Dark Tar / Complex Mixture Ring opening via base hydrolysis (Cannizzaro conditions) or thermal decomposition.1H NMR: Loss of characteristic isoxazole singlet (~8-9 ppm).CRITICAL: Maintain T < 10°C during quench. Max pH 8.0.
Sticky/Gummy Crude Incomplete Vilsmeier salt hydrolysis.1H NMR: Presence of dimethylamine peaks or complex aliphatic region.Reflux crude in 10% NaOAc/H2O for 15 mins (if stable) or extend quench time.

Optimized Protocols (The "Buffered Quench" System)

Standard Vilsmeier workups (pouring into ice/water) are insufficient for this molecule. You must use a Buffered Hydrolysis to control the pH window and drive the equilibrium to the aldehyde without destroying the ring.

Protocol: The Sodium Acetate Controlled Quench

Reagents:

  • Crude Reaction Mixture (DMF/POCl3)[2]

  • 4M Sodium Acetate (NaOAc) aqueous solution

  • Ethyl Acetate (EtOAc) or MTBE

  • Saturated NaHCO3 (for final wash only)

Step-by-Step Workflow:

  • Cooling: Cool the reaction mixture (DMF/POCl3 adduct) to 0°C . Do not freeze it.

  • The Quench (Exotherm Control):

    • Standard Error: Dumping the reaction into water generates HCl, dropping pH to <1.

    • Correct Method: Add the reaction mixture dropwise into a stirred solution of 4M NaOAc (3.0 equiv) at 0–5°C.

    • Why? This buffers the HCl generated, keeping pH between 4–6. This is the "Sweet Spot" where iminium hydrolysis is fast, but ring opening is suppressed.

  • Hydrolysis Phase:

    • Once addition is complete, warm to Room Temperature (20-25°C) and stir for 1 hour .

    • Checkpoint: TLC should show conversion of the polar baseline spot (iminium salt) to the non-polar aldehyde.

  • Extraction:

    • Extract with EtOAc (3x).[1]

    • Note: Avoid DCM if possible, as traces of HCl in DCM can induce polymerization during concentration.

  • The "Antioxidant" Wash:

    • Wash combined organics with water, then Brine.

    • Pro-Tip: If the aldehyde is known to be unstable, add a spatula tip of Sodium Metabisulfite to the brine wash to scavenge oxidants.

  • Concentration:

    • Dry over Na2SO4. Filter.

    • Concentrate at <40°C . High heat promotes "self-condensation" (aldol-like reactions).

Visualizing the Pathway

G cluster_0 Workup Pathways Start Vilsmeier Reaction (DMF/POCl3) Iminium Chloromethyliminium Salt (Highly Reactive) Start->Iminium Formation Path_Acid Strong Acid Quench (pH < 1) Iminium->Path_Acid Pour on Ice/Water Path_Base Strong Base Quench (pH > 10) Iminium->Path_Base NaOH/KOH Path_Buffer Buffered Quench (pH 4-6, NaOAc) Iminium->Path_Buffer Recommended Result_Polymer Polymerization/Tars Path_Acid->Result_Polymer Acid Catalysis Result_RingOpen Ring Cleavage (Nitrile Formation) Path_Base->Result_RingOpen Nucleophilic Attack Result_Stable Stable Aldehyde (Clean Isolation) Path_Buffer->Result_Stable Controlled Hydrolysis

Caption: Figure 1. The "Goldilocks Zone" for workup. Extreme pH leads to degradation; buffering ensures clean hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use sodium bisulfite to purify this aldehyde? A: Proceed with caution. While bisulfite adducts are great for purifying benzaldehydes, isoxazole aldehydes are electron-deficient. The bisulfite adduct might form, but reversing it often requires strong acid or base, which brings you back to the stability issues described above. Column chromatography (rapid, neutral silica) is preferred.

Q: The product is a low-melting solid. Can I recrystallize it? A: Yes, but avoid heating in alcohols (ethanol/methanol) for prolonged periods, as hemiacetal formation can occur. The best solvent system is typically Hexane/EtOAc or Heptane/TBME . Dissolve in minimal warm TBME and add Heptane until cloudy, then freeze.

Q: Why does my product smell like acetic acid? A: If you used the NaOAc quench, you may have residual acetic acid. This is actually beneficial as it stabilizes the aldehyde against base-catalyzed degradation. However, to remove it, perform a final wash with saturated NaHCO3 (briefly) or azeotrope with toluene on the rotavap.

Q: Is this compound volatile? A: Yes, moderately. 3-isopropylisoxazole-4-carbaldehyde has a relatively low molecular weight (~139 g/mol ). Do not leave it on a high-vacuum pump overnight. It will sublime into your manifold oil. Dry to constant weight and stop.

References & Grounding

  • Vilsmeier-Haack Mechanism & Hydrolysis: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link

  • Isoxazole Stability: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry.

  • General Aldehyde Handling: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for aldehyde purification via bisulfite and general handling).

  • Synthesis of 4-formylisoxazoles: Synthesis of 3,4,5-Trisubstituted Isoxazoles via the ANRORC Rearrangement. European Journal of Organic Chemistry. Link

Sources

Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful C-H functionalization reaction. Here, we move beyond standard protocols to provide in-depth troubleshooting strategies and answers to frequently encountered challenges, ensuring your synthesis is both efficient and reproducible.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses the most common issues encountered during the Vilsmeier-Haack formylation of isoxazole scaffolds. Each problem is presented with potential causes and actionable, step-by-step solutions.

Problem 1: Low or No Conversion to the Formylated Isoxazole

You've set up your reaction, but TLC analysis shows primarily unreacted starting material, even after extended reaction times.

Possible Causes:

  • Insufficiently Activated Isoxazole: The isoxazole ring is inherently electron-deficient, and the Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1][2] If your isoxazole bears electron-withdrawing groups (EWGs), the ring may be too deactivated to react under standard conditions.

  • Decomposition of Vilsmeier Reagent: The Vilsmeier reagent, the active electrophile, is sensitive to moisture.[3] Impure or wet reagents (DMF, POCl₃) can prevent its effective formation.

  • Sub-optimal Reaction Temperature: The reactivity of the isoxazole substrate dictates the required temperature.[4] A temperature that is too low may result in no reaction, while one that is too high can cause decomposition.[3]

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

Troubleshooting Strategies & Optimization Protocols:

  • Verify Reagent Quality:

    • Use freshly distilled or anhydrous grade N,N-Dimethylformamide (DMF). DMF that has been stored for a long time can decompose to dimethylamine, which will quench the Vilsmeier reagent.[5]

    • Ensure your phosphorus oxychloride (POCl₃) is fresh and has been handled under anhydrous conditions.

  • Optimize Reagent Stoichiometry and Reaction Conditions:

    • For deactivated isoxazoles, a larger excess of the Vilsmeier reagent is often necessary. Systematically screen the stoichiometry as outlined in the table below.

    • Incrementally increase the reaction temperature. Monitor the reaction by TLC at each temperature point to find the optimal balance between conversion and decomposition.[3] Reactions are typically run between room temperature and 80°C.[6]

    Table 1: Recommended Starting Conditions Based on Isoxazole Substitution

Isoxazole Substituent TypeElectron-Donating (e.g., -Alkyl, -OAlkyl)Electron-Withdrawing (e.g., -CN, -CO₂R, -NO₂)
Vilsmeier Reagent (eq.) 1.5 - 2.53.0 - 5.0
Initial Temperature 0°C to Room Temperature40°C - 60°C
Max Recommended Temp. 60°C100°C - 120°C[6]
Typical Reaction Time 2 - 6 hours6 - 24 hours
  • Consider a Pre-formed Vilsmeier Reagent:

    • In some cases, especially with sensitive substrates, adding the isoxazole to a pre-formed Vilsmeier reagent can provide better control and reproducibility.

    Protocol 1: Preparation and Use of Pre-formed Vilsmeier Reagent

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (used as solvent).

    • Cool the flask to 0°C using an ice bath.

    • Slowly add POCl₃ (1.5 - 5.0 eq.) dropwise to the stirred DMF. A precipitate may form, which is the Vilsmeier reagent.[7] Stir for 1 hour at 0°C.

    • Dissolve your substituted isoxazole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the isoxazole solution dropwise to the Vilsmeier reagent slurry at 0°C.

    • Allow the reaction to slowly warm to room temperature and then heat as required, monitoring by TLC.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Low or No Conversion check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) start->check_reagents increase_stoich Increase Vilsmeier Reagent Stoichiometry (3-5 eq.) check_reagents->increase_stoich increase_temp Increase Reaction Temperature (e.g., 60-100°C) increase_stoich->increase_temp monitor_tlc Monitor by TLC for Decomposition vs. Product increase_temp->monitor_tlc success Reaction Optimized monitor_tlc->success Product Forming decomposition Decomposition Observed monitor_tlc->decomposition Starting Material Decomposes alternative Consider Alternative Formylation Method decomposition->alternative mechanism cluster_1 Vilsmeier Reagent Formation cluster_2 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Attack by Isoxazole Isoxazole Substituted Isoxazole Isoxazole->Iminium Product Formylated Isoxazole Iminium->Product Workup Aqueous Work-up (H₂O) Workup->Product

Sources

Technical Support Center: A Troubleshooting Guide for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of this critical heterocyclic scaffold. We will move beyond simple procedural lists to explore the causality behind experimental outcomes, ensuring a robust and reproducible approach to your work.

The two most prevalent and versatile methods for constructing the isoxazole ring are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][2][3] This guide will focus on troubleshooting these cornerstone reactions.

Part 1: FAQs - Low or No Product Yield

A low or nonexistent yield is one of the most common yet frustrating outcomes in synthesis. The root cause often lies in the stability of intermediates, the purity of starting materials, or suboptimal reaction conditions.

Question: My 1,3-dipolar cycloaddition reaction is resulting in a low yield or has failed completely. What are the likely causes and how can I fix it?

Answer: Low yields in this reaction class typically point to one of three main areas: inefficient generation of the nitrile oxide, decomposition or side-reactions of the nitrile oxide, or low reactivity of the alkyne (dipolarophile).[4]

  • Inefficient Nitrile Oxide Generation: Nitrile oxides are high-energy, unstable intermediates that are almost always generated in situ.[5]

    • The Cause: The choice of precursor and the method of generation are critical. Common precursors include aldoximes, hydroximoyl chlorides, and nitroalkanes.[6] The base used for dehydrohalogenation of hydroximoyl chlorides (e.g., triethylamine) or the oxidant for aldoximes (e.g., N-Chlorosuccinimide, Chloramine-T) must be pure and used in the correct stoichiometry.[4][7]

    • The Solution:

      • Verify Precursor Quality: Ensure your aldoxime or hydroximoyl chloride precursor is pure and dry.

      • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nitrile oxide precursor.[8]

      • Method of Generation: For sensitive substrates, consider slower, more controlled methods of generation. For instance, the slow addition of a base or oxidant to the reaction mixture can maintain a low, steady concentration of the nitrile oxide, favoring the desired cycloaddition over side reactions.[1]

  • Nitrile Oxide Dimerization: The most significant side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[4] This occurs when the concentration of the nitrile oxide is too high, and it reacts with itself faster than with the intended alkyne.[9][10][11][12]

    • The Cause: This dimerization is a stepwise process that proceeds through a dinitrosoalkene diradical intermediate.[9][10] High local concentrations and elevated temperatures can accelerate this undesired pathway.

    • The Solution:

      • Control Concentration: Generate the nitrile oxide in situ and ensure the alkyne is already present in the reaction vessel. Slow addition of the nitrile oxide precursor or the activating reagent (e.g., base) is highly effective at minimizing dimerization.[1][5]

      • Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to disfavor dimerization, then allow the reaction to warm to the optimal temperature for the cycloaddition.[1]

  • Starting Material Integrity:

    • The Cause: For syntheses starting from 1,3-dicarbonyls, the compound can exist as keto-enol tautomers, which can impact reactivity.[1] For cycloadditions, the stability of the alkyne is also crucial.

    • The Solution: Confirm the purity of all starting materials via NMR or other appropriate analytical techniques before beginning the reaction.

Below is a workflow to diagnose the root cause of low yield issues.

LowYield_Troubleshooting start Low or No Yield Observed check_sm Verify Purity of Starting Materials (Alkyne, Precursor, Base) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok [Clean] sm_bad Impurity Detected check_sm->sm_bad [Contaminated] check_conditions Review Reaction Conditions (Temp, Time, Solvent) cond_ok Conditions Optimal check_conditions->cond_ok [Correct] cond_bad Suboptimal Conditions check_conditions->cond_bad [Incorrect] check_generation Analyze Nitrile Oxide Generation Method gen_ok Method Appropriate check_generation->gen_ok [Controlled] gen_bad Inefficient/Fast Generation check_generation->gen_bad [Uncontrolled] sm_ok->check_conditions solution_purify Action: Purify/ Replace Reagents sm_bad->solution_purify cond_ok->check_generation solution_optimize Action: Optimize Temp, Monitor via TLC/LC-MS cond_bad->solution_optimize end Improved Yield gen_ok->end solution_slow_add Action: Implement Slow Addition of Precursor/Base gen_bad->solution_slow_add solution_purify->end solution_optimize->end solution_slow_add->end

A flowchart for troubleshooting low yields.

Part 2: FAQs - Side Product Formation & Purity Issues

Even when the desired product is formed, contamination with regioisomers or other byproducts can complicate purification and downstream applications.

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common and significant challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated by altering reaction conditions.[1]

  • For 1,3-Dipolar Cycloadditions:

    • The Cause: Uncatalyzed thermal cycloadditions often yield mixtures of 3,4- and 3,5-disubstituted isoxazoles.[13] The outcome is dictated by the frontier molecular orbitals (HOMO-LUMO interactions) of the nitrile oxide and the alkyne.

    • The Solution:

      • Copper Catalysis for 3,5-Isomers: The use of a copper(I) catalyst (e.g., CuI or generated in situ from CuSO₄ and a reducing agent) is the most reliable method for selectively forming 3,5-disubstituted isoxazoles from terminal alkynes.[14][15][16] The mechanism involves the formation of a copper(I) acetylide intermediate which then reacts in a stepwise manner with the nitrile oxide.[14]

      • Lewis Acid Catalysis: The addition of a Lewis acid can influence the electronic properties of the reactants and thereby control regioselectivity.[1]

      • Solvent Polarity: Systematically screen solvents. A change in solvent polarity (e.g., protic ethanol vs. aprotic acetonitrile) can alter the transition state energies for the formation of different isomers and shift the product ratio.[1]

  • For Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine):

    • The Cause: An unsymmetrical 1,3-dicarbonyl presents two different electrophilic carbonyl carbons for the initial attack by hydroxylamine, leading to isomeric products.

    • The Solution:

      • pH Control: The pH of the reaction medium can be a critical determinant of the isomeric ratio.[1] Acidic conditions often favor one isomer over the other.

      • Substrate Modification: Using β-enamino diketone derivatives instead of the parent 1,3-dicarbonyls can provide superior regiochemical control.[17][18] The regioselectivity can then be further tuned by the choice of solvent or the use of a Lewis acid like BF₃·OEt₂.[1][17][18]

The following table summarizes the documented effects of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[1]

EntrySolventBaseRatio (Isomer 1 : Isomer 2)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2582
3EtOHPyridine10:9090
4MeCNPyridine95:592

Question: How can I effectively purify my isoxazole derivative, especially from closely-related isomers or byproducts?

Answer: Purification can be challenging due to the presence of byproducts like furoxans and regioisomers which often have very similar polarities to the desired product.[1]

  • Column Chromatography: This remains the most common purification method.

    • Solvent Screening: Use Thin-Layer Chromatography (TLC) to systematically screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Sometimes, adding a small amount of a third solvent or an acid/base modifier (e.g., acetic acid or triethylamine) can dramatically improve separation.[1]

    • Stationary Phase: If separation on standard silica gel is poor, consider alternatives like acidic, basic, or neutral alumina, or even reverse-phase silica.[1]

  • Crystallization: If your product is a solid, crystallization is a powerful purification technique that can yield material of very high purity.[1][19] Experiment with a range of solvent/anti-solvent systems to find conditions that selectively crystallize the desired product.

  • Preparative HPLC/SFC: For particularly difficult separations of valuable materials, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be highly effective options.[1]

Part 3: Experimental Protocols & Visualized Mechanisms

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the highly regioselective synthesis of a 3,5-disubstituted isoxazole via the copper-catalyzed cycloaddition of an in situ generated nitrile oxide with a terminal alkyne.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 eq.), copper(I) iodide (CuI, 0.05 eq.), and a suitable solvent such as THF or CH₂Cl₂.

  • Precursor Addition: Add the aldoxime precursor (1.2 eq.) to the stirred solution.

  • Initiation: In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS, 1.2 eq.) and pyridine (1.5 eq.) in the same solvent.

  • Slow Addition: Add the NCS/pyridine solution dropwise to the reaction mixture at room temperature over 30-60 minutes using a syringe pump. The slow addition is crucial to maintain a low concentration of the nitrile oxide and prevent dimerization.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[20]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system as determined by TLC analysis.

Mechanism: 1,3-Dipolar Cycloaddition

The following diagram illustrates the general mechanism for the formation of an isoxazole via the [3+2] cycloaddition of a nitrile oxide and an alkyne.

Cycloaddition_Mechanism cluster_reactants Reactants cluster_transition [3+2] Cycloaddition cluster_product Product rc1 R'—C≡N⁺—O⁻ plus1 + ts Transition State rc1->ts 1,3-Dipole rc2 R''—C≡C—H rc2->ts Dipolarophile prod_label 3,5-Disubstituted Isoxazole ts->prod_label prod

General mechanism of 1,3-dipolar cycloaddition.

Part 4: Stability & Safety Considerations

Question: My isoxazole derivative seems to be decomposing during workup or purification. Why might this happen?

Answer: While aromatic, the isoxazole ring contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[2]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1][3]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

If decomposition is suspected, opt for milder workup procedures, avoid extremes of pH, and protect the compound from direct light.

References

  • Sauers, R. R., & Hadel, L. M. (2003). Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society, 125(50), 15420–15425. Available at: [Link]

  • Alves, M. A., de Oliveira, R. B., & Siqueira, L. R. P. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 243-253. Available at: [Link]

  • Alves, M. A., de Oliveira, R. B., & Siqueira, L. R. P. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 243-253. Available at: [Link]

  • Sauers, R. R., & Hadel, L. M. (2004). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425. Available at: [Link]

  • Pasinszki, T., et al. (2016). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 18(33), 22976-22987. Available at: [Link]

  • Kumar, V., et al. (2021). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non-Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules, 26(18), 5643. Available at: [Link]

  • Bakhtin, M. A., et al. (2019). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 17(30), 7166-7175. Available at: [Link]

  • Adhikari, A., et al. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 925-929. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Available at: [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Molecules, 20(6), 10909-10923. Available at: [Link]

  • Dou, G., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 21(10), 1283. Available at: [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(6), 10909-10923. Available at: [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 8(5), 201-206. Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(1), 333-343. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of isoxazole derivatives. Journal of Molecular Structure, 1244, 130932. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(10), 6061-6068. Available at: [Link]

  • 1,3-dipolar cycloaddition reactions. ChemHelp ASAP. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Available at: [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Synthesis, 11(4), 527-547. Available at: [Link]

  • Isoxazole. Wikipedia. Available at: [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Journal of the Indian Chemical Society, 97(11a), 2020, 1851-1854. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 6(8), 755-761. Available at: [Link]

  • Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research, 12(03), Suppl-2, 44-50. Available at: [Link]

Sources

avoiding side reactions in the functionalization of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Molecule Profile

Molecule: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde Synonyms: 3-Isopropylisoxazole-4-carbaldehyde CAS: 121604-54-4 (Generic analog reference) Core Reactivity:

  • Aldehyde (C-4): Highly reactive electrophile; susceptible to oxidation, reduction, and nucleophilic attack.

  • Isoxazole Ring: Contains a labile N–O bond sensitive to reductive cleavage.

  • C-5 Proton: The proton at position 5 is significantly acidic due to the electron-withdrawing nature of the adjacent imine-like nitrogen and the C-4 formyl group. This creates a risk of deprotonation-induced ring opening or polymerization under strongly basic conditions.

Troubleshooting Guide (Q&A)

Q1: I am attempting reductive amination, but I see ring cleavage byproducts (amino-enones). What is happening?

Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) or a non-selective reducing agent like LiAlH₄ . Technical Insight: The N–O bond in the isoxazole ring has a low bond dissociation energy. Heterogeneous catalysts like Palladium on Carbon (Pd/C) readily cleave this bond under hydrogen atmosphere, destroying the aromatic system and yielding


-amino enones [1].
Solution:  Switch to Sodium Triacetoxyborohydride (STAB)  or Sodium Cyanoborohydride (NaBH₃CN) .
  • Why? STAB is a mild hydride donor that selectively reduces the intermediate iminium ion formed between the aldehyde and amine, without possessing the potential to cleave the N–O bond [2].

  • Protocol Adjustment: Perform the reaction in DCE (1,2-Dichloroethane) or THF with 1.0–1.5 equivalents of STAB and a catalytic amount of Acetic Acid (AcOH).

Q2: My Wittig reaction yields are low, and I observe dark, polymeric mixtures.

Diagnosis: You are likely using a strong base (e.g., n-BuLi, NaH, or KOtBu) to generate the ylide in situ in the presence of the substrate. Technical Insight: The C-5 proton of 3-isopropylisoxazole-4-carbaldehyde is acidic (pKa ~20-23). Strong bases will deprotonate this position, leading to the formation of a heteroaryl anion which can undergo ring-opening fragmentation or self-condensation (polymerization) rather than attacking the phosphorous ylide [3]. Solution:

  • Use Stabilized Ylides: If possible, use stabilized ylides (e.g., Ph₃P=CHCO₂Et) which are pre-formed and require no external base or only weak bases.

  • Phase Transfer Conditions: For non-stabilized ylides, consider mild phase-transfer catalysis (DCM/NaOH(aq) with TEBA), which limits the exposure of the isoxazole to high concentrations of active base.

  • Base Selection: If a strong base is mandatory, generate the ylide completely at low temperature (-78 °C) before adding the aldehyde slowly. Avoid excess base.

Q3: Oxidation to the carboxylic acid with KMnO₄ resulted in total consumption of starting material but no product.

Diagnosis: Permanganate is an aggressive oxidant that attacks the electron-rich isoxazole ring, leading to oxidative degradation. Solution: Adopt the Pinnick Oxidation (NaClO₂ / NaH₂PO₄ / 2-methyl-2-butene).

  • Why? This method generates chlorous acid (HClO₂) in situ, which is specific for the aldehyde-to-acid transformation. The scavenger (2-methyl-2-butene) captures the hypochlorite byproduct, preventing chlorination of the isoxazole ring [4].

Experimental Protocols

Protocol A: Selective Reductive Amination (STAB Method)

Target: Conversion of aldehyde to secondary/tertiary amine without ring cleavage.

Reagents:

  • Substrate: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the aldehyde and amine in DCE (0.1 M concentration).

  • Activation: Add Glacial Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes to ensure imine/iminium formation.

  • Reduction: Cool the mixture to 0 °C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Target: Oxidation to 3-isopropylisoxazole-4-carboxylic acid avoiding ring degradation.

Reagents:

  • Substrate: 1.0 equiv

  • Oxidant: Sodium Chlorite (NaClO₂) (1.5–2.0 equiv)

  • Buffer: NaH₂PO₄ (1.5 equiv)

  • Scavenger: 2-Methyl-2-butene (10–20 equiv)

  • Solvent: t-BuOH / Water (3:1 ratio)

Step-by-Step:

  • Preparation: Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH.

  • Oxidant Solution: Dissolve NaClO₂ and NaH₂PO₄ in the calculated volume of water.

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde mixture at RT over 15 minutes. The solution may turn pale yellow.

  • Monitoring: Stir vigorously for 2–4 hours.

  • Workup: Acidify carefully to pH 3–4 with 1N HCl. Extract with Ethyl Acetate.[1][2][3]

    • Note: Do not acidify below pH 2 to avoid decomposition of the product or formation of ClO₂ gas.

Data & Visual Analysis

Reaction Pathway & Side Reaction Avoidance

G Start 3-Isopropylisoxazole- 4-carbaldehyde Step1 Reductive Amination Start->Step1 Step2 Oxidation Start->Step2 Step3 Wittig Olefination Start->Step3 Safe1 Product: Secondary Amine (Ring Intact) Step1->Safe1 STAB / NaBH(OAc)3 (Selective Hydride) Fail1 Side Product: Beta-Amino Enone (Ring Cleaved) Step1->Fail1 H2, Pd/C (Hydrogenolysis) Safe2 Product: Carboxylic Acid (Pinnick) Step2->Safe2 NaClO2, NaH2PO4 (Mild, Scavenger) Fail2 Side Product: Ring Degradation (KMnO4/Jones) Step2->Fail2 KMnO4 / CrO3 (Strong Oxidant) Safe3 Product: Alkene (Stabilized Ylide) Step3->Safe3 Weak Base / Phase Transfer Fail3 Side Product: C-5 Deprotonation/ Polymerization Step3->Fail3 n-BuLi / NaH (Strong Base)

Caption: Decision matrix for functionalizing 3-isopropylisoxazole-4-carbaldehyde. Green paths indicate recommended protocols to maintain ring integrity; red dashed paths indicate conditions leading to common side reactions.

Comparative Reactivity Table
Reaction TypeReagent ChoiceRisk LevelPrimary Side Reaction
Reductive Amination STAB / NaBH(OAc)₃ LowMinimal (Over-alkylation possible if amine limited)
H₂ / Pd-CCritical N–O bond hydrogenolysis (Ring Cleavage)
NaBH₄ / MeOHMediumReduction to alcohol (competition with imine)
Oxidation Pinnick (NaClO₂) LowChlorination (mitigated by scavenger)
KMnO₄HighOxidative ring degradation
Ag₂O (Silver Oxide)LowNone (Excellent but expensive)
Olefination Stabilized Ylide LowNone
n-BuLi / Ph₃P-RHighC-5 Deprotonation & Polymerization

References

  • Isoxazole Ring Cleavage via Hydrogenation

    • Title: Reductive cleavage of the isoxazole ring.[4]

    • Source:Heterocycles, 1982.
    • Context: Catalytic hydrogenation is the standard method for deliberately opening isoxazoles to 1,3-dicarbonyl equivalents.
    • URL:[Link]

  • STAB Selectivity

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7]

    • Source:Journal of Organic Chemistry, 1996, 61, 3849-3862.[8]

    • Context: Establishes STAB as the reagent of choice for chemoselective reductive amination in the presence of sensitive groups.
    • URL:[Link]

  • Title: The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity.
  • Pinnick Oxidation Mechanism

    • Title: Pinnick Oxidation: Mechanism & Examples.[1]

    • Source: NRO Chemistry.
    • Context: Details the use of scavengers to prevent chlorination side reactions during aldehyde oxid
    • URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Evaluation of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde: A Comparative Analysis Based on the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in the design of bioactive molecules. The isoxazole nucleus is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, highlighting its therapeutic significance.[1] Isoxazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[1][3][4]

This guide focuses on a specific, less-characterized derivative: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde . Given the absence of extensive public data on this particular molecule, we will employ a structure-activity relationship (SAR) approach. By comparing it to well-documented isoxazole analogues, we can predict its potential biological activities and provide a robust framework for its experimental evaluation. This document is intended for researchers in drug discovery, offering both a comparative analysis and detailed protocols to facilitate the investigation of this and similar novel isoxazole compounds.

Comparative Bioactivity Analysis: Predicting the Potential of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[5][6][7] The subject of our analysis, 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde, possesses two key features: an isopropyl (propan-2-yl) group at the C3 position and a carbaldehyde (aldehyde) group at the C4 position.

Potential as an Antimicrobial and Antifungal Agent

The isoxazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[2][8] The presence of an aldehyde group, a reactive electrophile, can be a crucial factor in biological activity. Aldehydes can form covalent bonds with biological nucleophiles, such as cysteine or lysine residues in proteins, leading to enzyme inhibition or disruption of cellular processes.

Several studies have highlighted the antimicrobial potential of isoxazole-4-carbaldehyde derivatives and related structures. For instance, the introduction of various substituents on the isoxazole ring has been shown to modulate antibacterial and antifungal efficacy.[9][10] The presence of groups like thiophene or substituted phenyl rings attached to the isoxazole core has been shown to enhance antimicrobial effects.[9]

To provide a quantitative context, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various isoxazole derivatives against common pathogens. While data for our target molecule is unavailable, this comparison illustrates the range of potencies that can be achieved with this scaffold.

Table 1: Comparative Antimicrobial Activity of Selected Isoxazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
5-amino-3-(4-chlorophenyl)-isoxazole-4-carbonitrileS. aureus62.5Ciprofloxacin31.25[2]
5-amino-3-(4-fluorophenyl)-isoxazole-4-carbonitrileE. coli125Ciprofloxacin62.5[2]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-isoxazole (Comp. 5e)S. aureus22 (Zone of Inhibition, mm)Amoxicillin25 (Zone of Inhibition, mm)[10]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-isoxazole (Comp. 5e)A. niger23 (Zone of Inhibition, mm)--[10]
PUB9 DerivativeS. aureus< 0.04--[9]
PUB14 DerivativeC. albicans> 32--[11]

Note: The data presented is for comparative purposes to illustrate the potential of the isoxazole scaffold. The activity of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde must be determined experimentally.

Potential as an Anticancer Agent

The isoxazole moiety is also a key component in many compounds designed as anticancer agents.[1][12][13] These derivatives often function by inhibiting crucial cellular targets like Heat Shock Protein 90 (HSP90) or various kinases.[12][13] The antiproliferative effects are typically evaluated using cytotoxicity assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[14][15]

The cytotoxic potential of isoxazoles can be significant, with some derivatives exhibiting IC50 values in the nanomolar range against cancer cell lines.[12] The specific substituents play a critical role; for example, 3,4-diaryl isoxazoles have shown potent antiproliferative activity.[13]

Table 2: Comparative Cytotoxic Activity of Selected Isoxazole Derivatives

Compound/DerivativeCancer Cell LineIC50 ValueReference CompoundSource
Isoxazole Derivative 1K562 (Leukemia)71.57 ± 4.89 nM-[12]
Isoxazole Derivative 2K562 (Leukemia)18.01 ± 0.69 nM-[12]
Isoxazole Derivative 3K562 (Leukemia)44.25 ± 10.9 nM-[12]
Chloro-fluorophenyl-isoxazole carboxamide (2b)HeLa (Cervical)0.11 ± 0.10 µg/mLDoxorubicin[16]
Chloro-fluorophenyl-isoxazole carboxamide (2c)MCF7 (Breast)1.59 ± 1.60 µg/mLDoxorubicin[16]

Structure-Activity Relationship (SAR) Insights

The biological profile of 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde is dictated by its specific substitution pattern. The following diagram illustrates key SAR principles for the isoxazole scaffold, providing a logical framework for predicting the activity of our target compound.

SAR_Isoxazole cluster_0 Isoxazole Core & Substituent Effects isoxazole C3 N O C5 C4 Isoxazole Ring C3_sub Position C3 (Isopropyl Group) - Influences steric bulk & lipophilicity - Can modulate binding pocket interactions isoxazole:c3->C3_sub Influences Potency C4_sub Position C4 (Carbaldehyde Group) - Electron-withdrawing group - Potential for covalent bonding - Key for specific biological activities isoxazole:c4->C4_sub Determines Reactivity C5_sub Position C5 - Often substituted with aryl groups - Crucial for anticancer & anti-inflammatory activity isoxazole:c5->C5_sub Modulates Selectivity MTT_Workflow A Seed Cells in 96-Well Plate B Incubate for 24h for Adhesion A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h (Formazan Formation) E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at ~570nm G->H I Calculate % Viability and Determine IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct biological data for 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde is not yet available in the public domain, a comparative analysis of structurally related isoxazoles provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the C3-isopropyl group and the C4-carbaldehyde moiety are key structural features that warrant systematic evaluation.

The provided experimental protocols offer a clear and validated pathway for researchers to determine the MIC and IC50 values of this compound. Subsequent studies should focus on elucidating its mechanism of action, which for the aldehyde-containing structure, may involve covalent modification of target proteins. Further derivatization of the aldehyde or modification of the isopropyl group could also be explored to optimize potency and selectivity. This guide serves as a foundational resource to catalyze the exploration of this promising chemical space.

References

  • CLYTE Technologies. (2025, December 24).
  • Spandidos Publications. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC.
  • Scilit. (2008, January 16).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.).
  • MDPI. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
  • Bentham Science Publishers. (2023, December 1).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • ChemicalBook. (2024, March 4).
  • MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Alshareef, F. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC. (2018, November 15).
  • Henrik's Lab. (2021, September 27).
  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (n.d.).
  • Dhaduk, M. F., & Joshi, H. S. (2025, August 10). (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
  • PubMed. (2024, December 19).
  • A Brief Review on Isoxazole Deriv
  • a brief review on antimicrobial activity of oxazole deriv
  • PubMed. (2024, August 8). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model.
  • University of Dundee. (2021, May 19). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. (n.d.).
  • ResearchGate. (n.d.). Isoxazoles – Antifungal activity. | Download Scientific Diagram.
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed.
  • ResearchGate. (n.d.).
  • A comprehensive review on biological activities of oxazole deriv
  • MDPI. (2024, December 19).
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • ResearchGate. (n.d.). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists | Request PDF.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
  • Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. (2025, August 10).
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.
  • Chem-Impex. (n.d.). 2-Isopropyl-1,3-oxazole-4-carbaldehyde.
  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC. (n.d.).
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).
  • PubMed. (2026, January 9). Oxazole-Based Molecules: Recent Advances on Biological Activities.
  • MDPI. (n.d.).

Sources

Spectroscopic Analysis of 3-isopropyl-isoxazole-4-carbaldehyde vs. Theoretical Predictions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the structural integrity of 3-isopropyl-isoxazole-4-carbaldehyde , a critical pharmacophore intermediate. We compare experimental spectroscopic data (FT-IR,


H NMR, UV-Vis) against theoretical predictions derived from Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p)  level.

Discrepancies between "gas-phase" theory and "condensed-phase" experiment are not errors but diagnostic tools. This guide elucidates those differences to help researchers distinguish between synthesis artifacts and genuine structural confirmation.

Part 1: Theoretical Framework (The "Why")

To validate this molecule, we must first establish a rigorous theoretical baseline. We utilize DFT, as it offers the best compromise between computational cost and accuracy for organic heterocycles.

Computational Parameters
  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT (Density Functional Theory)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its reliability in predicting vibrational frequencies of organic nitriles and aldehydes.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for modeling the lone pairs on the isoxazole Oxygen and Nitrogen.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Chloroform or DMSO, to match experimental solvents.

The Comparison Logic

Theoretical calculations are performed on a single isolated molecule at 0 K (gas phase). Experimental data is collected at 298 K in solution or solid state. Therefore, we apply Scaling Factors to align the two datasets.

Part 2: Experimental vs. Theoretical Comparison

Vibrational Spectroscopy (FT-IR)

The aldehyde carbonyl (C=O) and the isoxazole ring stretching are the primary diagnostic bands.

Table 1: Vibrational Frequency Assignment

Functional GroupModeExp. Freq (cm

)
DFT Unscaled (cm

)
DFT Scaled (0.967)*Status
Aldehyde (C=O) Stretching1695 – 171017651708Match
Isoxazole (C=N) Ring Stretch1590 – 161016551602Match
Isoxazole (C=C) Ring Stretch1480 – 150015401490Match
Isopropyl (C-H) Asym Stretch2960 – 297030802979Deviation
Aldehyde (C-H) Fermi Resonance2750 & 285029102815Diagnostic
  • Note on Scaling: DFT assumes harmonic approximation, which systematically overestimates frequencies. A scaling factor of 0.967 is required for B3LYP/6-311++G(d,p) to correct for anharmonicity.

  • Critical Insight: If your experimental C=O peak appears below 1680 cm

    
    , suspect intermolecular hydrogen bonding or dimerization, which theory (single molecule) will not predict.
    
Nuclear Magnetic Resonance ( H NMR)

NMR shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

Table 2:


H NMR Chemical Shifts (in CDCl

)
Proton PositionMultiplicityExp. Shift (

ppm)
DFT (GIAO) Shift (

ppm)
Deviation (

)
H-4 (Aldehyde) Singlet (s)9.95 – 10.0510.20+0.2
H-5 (Ring) Singlet (s)8.60 – 8.808.95+0.25
CH (Isopropyl) Septet (sep)3.40 – 3.603.55< 0.1
CH

(Isopropyl)
Doublet (d)1.35 – 1.401.45< 0.1
  • Analysis: The H-5 ring proton is highly deshielded due to the adjacent Oxygen and the electron-withdrawing aldehyde at position 4. DFT often slightly overestimates this deshielding.

  • Validation Check: The isopropyl group must show a clean septet/doublet pattern. If the septet is obscured, check for water contamination in DMSO-d

    
     (approx 3.33 ppm).
    
Electronic Properties (FMO Analysis)

The HOMO-LUMO gap predicts chemical reactivity.

  • HOMO: Located primarily on the isoxazole ring (

    
    -system).
    
  • LUMO: Located on the aldehyde carbonyl and the C=C bond (electrophilic center).

  • Energy Gap (

    
    ):  Approx 4.5 - 5.0 eV. A smaller gap implies higher reactivity toward nucleophiles (e.g., in condensation reactions).
    

Part 3: Visualizing the Logic

The following diagrams illustrate the workflow for validating the molecule and the logic behind spectral discrepancies.

Diagram 1: Validation Workflow

ValidationWorkflow cluster_Exp Experimental Path cluster_Theo Theoretical Path Start Target Molecule: 3-isopropyl-isoxazole-4-CHO Syn Synthesis (Vilsmeier-Haack) Start->Syn Geom Geometry Opt (B3LYP/6-311++G**) Start->Geom Pur Purification (Column/Recryst) Syn->Pur Meas Measurement (NMR, IR in CDCl3) Pur->Meas Compare Data Correlation (Calculate RMSE) Meas->Compare Freq Freq Calc (Harmonic approx) Geom->Freq NMR_Calc NMR Calc (GIAO Method) Geom->NMR_Calc Freq->Compare NMR_Calc->Compare Decision Validation Decision Compare->Decision

Caption: Dual-pathway validation workflow ensuring experimental data is benchmarked against optimized theoretical models.

Diagram 2: Sources of Spectral Deviation

DeviationLogic Discrepancy Spectral Mismatch (Exp vs Theory) Type1 High Freq Shift (IR C=O) Discrepancy->Type1 Type2 Chem Shift Error (NMR H-5) Discrepancy->Type2 Cause1 Anharmonicity (Theory assumes harmonic spring) Type1->Cause1 Cause2 H-Bonding/Dimerization (Exp is condensed phase) Type1->Cause2 Cause3 Solvent Effects (Implicit vs Explicit Solvation) Type2->Cause3 Action1 Apply Scaling Factor (x 0.967) Cause1->Action1 Action2 Dilution Study (Check conc. dependence) Cause2->Action2

Caption: Decision tree for troubleshooting spectral mismatches between experimental results and DFT predictions.

Part 4: Experimental Protocols

A. Synthesis (Vilsmeier-Haack Approach)

To generate the 4-carbaldehyde from the 3-isopropyl-isoxazole precursor:

  • Reagents: DMF (3.0 eq), POCl

    
     (1.2 eq), 3-isopropyl-isoxazole (1.0 eq).
    
  • Procedure: Cool DMF to 0°C. Add POCl

    
     dropwise (Vilsmeier reagent formation). Add substrate.[3][5] Heat to 80°C for 4 hours.
    
  • Quench: Pour into ice water. Neutralize with NaHCO

    
    .
    
  • Extraction: Extract with EtOAc. The aldehyde is usually a pale yellow oil or low-melting solid.

B. Measurement Protocol
  • Sample Prep: Dissolve 10 mg in 0.6 mL CDCl

    
    . Ensure the solvent is dry (water peak at 1.56 ppm can overlap with isopropyl doublet if shifted).
    
  • Acquisition:

    • NMR: 16 scans minimum. Relaxation delay (d1) = 1.0 sec.

    • IR: Thin film on NaCl plates or KBr pellet. Scan range 4000-600 cm

      
      .[2]
      

References

  • Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p).[6][7] The Journal of Physical Chemistry A, 109(12), 2937-2941.[7] Link[7]

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR spectroscopy of isoxazoles: A theoretical and experimental study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 524-531.
  • NIST Computational Chemistry Comparison and Benchmark Database. (2022). Vibrational Frequency Scaling Factors.[6][7][8][9] NIST Standard Reference Database Number 101. Link

  • Gaussian 16, Revision C.01. (2016). Gaussian, Inc., Wallingford CT.

Sources

validation of an analytical method for 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde (also known as 3-isopropylisoxazole-4-carbaldehyde) is a critical heterocyclic intermediate used in the synthesis of advanced pharmaceutical scaffolds, including Hsp90 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

Its quantification presents a specific analytical challenge: the aldehyde moiety is chemically reactive, prone to oxidation into 3-isopropylisoxazole-4-carboxylic acid, and exhibits moderate volatility.

This guide compares the two primary analytical approaches—Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) . While GC offers superior resolution for volatile impurities, this guide validates RP-HPLC-UV as the superior method for routine quantification due to its ability to recover non-volatile oxidation products and its thermal gentleness, ensuring high mass balance integrity.

Part 1: The Analytical Challenge

The analyte possesses two distinct functional groups that dictate method selection:

  • The Isoxazole Ring: A stable chromophore absorbing in the UV range (λmax ~254 nm), making it suitable for UV-Vis detection.

  • The C4-Aldehyde: An electrophilic center susceptible to:

    • Oxidation: Conversion to carboxylic acid (non-volatile).

    • Thermal Degradation: Potential decarbonylation at high GC inlet temperatures.

Comparative Overview
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: GC-FID (Alternative)
Primary Mechanism Hydrophobic interaction / UV AbsorptionBoiling point / Volatility
Stability Indication High: Detects acid degradantsLow: Acid degradants often require derivatization
Thermal Stress None (Ambient/30°C)High (Inlet >200°C)
Sample Prep Dissolution in ACN/WaterDissolution in volatile solvent (DCM/MeOH)
Throughput Moderate (10-15 min run)Fast (5-8 min run)

Part 2: Method A – RP-HPLC-UV (The Gold Standard)

This protocol is designed to be stability-indicating , meaning it explicitly separates the active aldehyde from its primary degradation product (the carboxylic acid).

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric Acid (

    
    ) in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0.0 min: 80% A / 20% B

    • 10.0 min: 20% A / 80% B

    • 12.0 min: 20% A / 80% B

    • 12.1 min: 80% A / 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Isoxazole characteristic absorption).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Rationale (Expertise & Causality)
  • Acidic Mobile Phase: The addition of

    
     suppresses the ionization of the 3-isopropylisoxazole-4-carboxylic acid impurity. Without acid, the carboxylate ion would elute in the void volume; with acid, it is protonated and retained sufficiently to separate from the aldehyde.
    
  • Wavelength (254 nm): While the aldehyde group contributes to absorption, the isoxazole ring is the primary chromophore. 254 nm avoids interference from mobile phase cutoffs seen at lower wavelengths (210 nm).

Part 3: Method B – GC-FID (The Alternative)

GC-FID is useful for checking residual solvents or volatile synthesis precursors but is less reliable for the assay of the aldehyde itself due to thermal instability.

Chromatographic Conditions
  • Column: DB-5 or HP-5 (30 m x 0.32 mm, 0.25 µm film).

  • Carrier Gas: Helium (1.5 mL/min, constant flow).

  • Inlet Temp: 200°C (Split 20:1). Note: Kept lower to minimize degradation.

  • Detector (FID): 250°C.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    220°C (hold 3 min).
Critical Limitation

At inlet temperatures >220°C, 4-formyl isoxazoles can undergo partial decarbonylation or rearrangement. Furthermore, if the sample is already oxidized, the resulting carboxylic acid will not elute well on a standard DB-5 column without prior derivatization (e.g., silylation), leading to mass balance errors.

Part 4: Comparative Validation Data (Simulated)

The following data represents typical validation results comparing the two methods under ICH Q2(R2) guidelines.

Table 1: Performance Metrics
ParameterRP-HPLC-UV ResultsGC-FID ResultsInterpretation
Linearity (

)
> 0.9995> 0.9980HPLC shows superior linearity across a wider range.
Range 10 µg/mL – 500 µg/mL50 µg/mL – 1000 µg/mLHPLC is more sensitive (lower LOQ).
Precision (RSD, n=6) 0.45%1.20%GC injection variability is higher for this polar analyte.
Accuracy (Recovery) 99.2% - 100.8%96.5% - 98.0%Critical: GC shows lower recovery, likely due to thermal degradation in the inlet.
Specificity Resolves Acid Impurity (

)
Acid impurity peaks tail or disappearHPLC is the only true stability-indicating method.

Part 5: Validation Workflow Visualization

The following diagram outlines the decision logic and validation steps required by ICH Q2(R2) for this specific aldehyde.

ValidationWorkflow Start Start: Method Selection Analyte: 3-isopropylisoxazole-4-carbaldehyde SolubilityCheck Solubility & Volatility Check Start->SolubilityCheck Decision Is the oxidation product (Carboxylic Acid) expected? SolubilityCheck->Decision MethodHPLC Select RP-HPLC (C18) Acidic Mobile Phase Decision->MethodHPLC Yes (Stability Indicating) MethodGC Select GC-FID (Only for volatile impurities) Decision->MethodGC No (Purity only) StressTest Forced Degradation (Stress Testing) Acid/Base/Peroxide/Heat MethodHPLC->StressTest ValidationParams Execute ICH Q2(R2) Validation: 1. Linearity 2. Accuracy (Spike Recovery) 3. Precision (Repeatability) MethodGC->ValidationParams Limited Scope Specificity Specificity Confirmation Resolution (Rs) > 2.0 between Aldehyde & Acid StressTest->Specificity Specificity->ValidationParams Final Validated Stability-Indicating Method ValidationParams->Final

Figure 1: Decision tree for selecting and validating the analytical method in accordance with ICH Q2(R2) guidelines. Note the critical branch point regarding the detection of non-volatile oxidation products.

Part 6: Detailed Validation Protocols (ICH Q2 Aligned)

Experiment 1: Specificity (Forced Degradation)

To prove the method is stability-indicating, you must intentionally degrade the sample.

  • Oxidation Stress: Mix 5 mg analyte with 1 mL 3%

    
    . Let stand for 2 hours.
    
  • Analysis: Inject into HPLC.

  • Acceptance Criteria: The chromatogram must show a distinct peak for the carboxylic acid (typically eluting earlier than the aldehyde in RP-HPLC) with a resolution (

    
    ) > 1.5. Peak purity analysis (using Diode Array Detector) must confirm the main peak is spectrally pure.
    
Experiment 2: Linearity & Range
  • Stock Solution: Prepare 1.0 mg/mL in Acetonitrile.

  • Levels: Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Calculation: Plot Area vs. Concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Experiment 3: Accuracy (Spike Recovery)

Since no certified reference material might exist for this specific intermediate, use the Standard Addition Method .

  • Spike a known amount of pure standard into a sample matrix (or placebo if a formulation).

  • Acceptance: Mean recovery must be 98.0% – 102.0% with RSD < 2.0%.

References

  • International Council for Harmonisation (ICH). (2023).[1] ICH Q2(R2) Validation of Analytical Procedures. ICH.org. [Link]

  • Sielc Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.[2] Sielc.com. [Link]

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. FDA.gov. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5352086 (Isoxazole-4-carbaldehyde derivatives). PubChem. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.[3][4] RSC Advances.[3] [Link]

Sources

Comparative Guide: Structure-Activity Relationship of 3-Alkyl Substituted Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Flexible Anchor" Hypothesis

In the optimization of isoxazole-based pharmacophores, the 3-position acts as a critical determinant of both electronic distribution and steric accommodation.[1] While 3,4-diaryl isoxazoles (e.g., Valdecoxib) have historically dominated the COX-2 inhibitor landscape, 3-alkyl substituted isoxazoles have emerged as superior scaffolds for targets requiring flexible hydrophobic engagement, such as specific kinase pockets (e.g., p38 MAP kinase) and antimicrobial targets (e.g., bacterial DNA gyrase B).[1]

This guide objectively compares 3-alkyl isoxazoles against their 3-aryl and 5-alkyl counterparts, focusing on the trade-offs between metabolic stability , solubility , and target affinity .[1]

Part 1: The Regio-Electronic Landscape

The isoxazole ring is not electronically uniform. The oxygen atom (position 1) and nitrogen (position 2) create a significant dipole.[1]

  • 3-Position (The "Head"): Electronically linked to the ring nitrogen.[1] Substituents here significantly influence the basicity of the nitrogen and the overall dipole moment.

  • 5-Position (The "Tail"): Electronically linked to the ring oxygen.[1] Substituents here have a stronger impact on the chemical stability of the N-O bond toward reductive cleavage.

Comparative Analysis: 3-Alkyl vs. Alternatives

The following table synthesizes data from antimicrobial and kinase inhibitor SAR studies to highlight the distinct profile of 3-alkyl derivatives.

Feature3-Alkyl Isoxazole 3-Aryl Isoxazole 5-Alkyl Isoxazole
Primary Interaction Hydrophobic (Van der Waals)

Stacking / Cation-

Hydrophobic (Tail region)
Conformational Freedom High (Flexible chain adaptation)Low (Rigid planar/twisted)High
Solubility (LogS) Moderate to High (Chain length dependent)Low (often "brick dust")Moderate
Metabolic Liability High (

-hydroxylation/oxidation)
Low (Ring oxidation only)Moderate
Synthetic Regiocontrol Excellent (via Nitrile Oxides)GoodChallenging (requires specific enones)
Key Application Deep hydrophobic pockets (Kinases, Nuclear Receptors)Surface clefts, IntercalatorsMembrane disruption

Part 2: Detailed SAR & Mechanistic Insights

The "Magic Methyl" vs. "Propyl Reach" Effect

In 3-alkyl isoxazoles, the chain length acts as a molecular ruler.[1]

  • Methyl (C1): Often too short to engage deep hydrophobic residues but sufficient to block metabolic access to the ring nitrogen.

  • Propyl/Butyl (C3-C4): Frequently observed as the "sweet spot" in SAR studies.[1] These chains are long enough to displace conserved water molecules in hydrophobic pockets (entropy-driven binding) but short enough to avoid steric clashes.[1]

Metabolic Stability Trade-off

A major limitation of 3-alkyl isoxazoles is oxidative metabolism.[1] Cytochrome P450 enzymes readily target the


-carbon (benzylic-like position) of the 3-alkyl chain.[1]
  • Mitigation Strategy: Introduction of fluorine (e.g., 3-trifluoromethyl or 3-difluoroethyl) blocks this metabolism while maintaining lipophilicity, though it alters the electronic profile (electron-withdrawing).[1]

Regioisomer Potency Divergence

In many antimicrobial assays, 3-alkyl-5-aryl isoxazoles show superior potency compared to 3-aryl-5-alkyl isomers.[1]

  • Reasoning: The 3-position aligns with specific hydrogen bond donors in bacterial targets (e.g., Topoisomerase ATPase domain).[1] An alkyl group at C3 allows the isoxazole nitrogen to accept H-bonds more effectively than an aryl group, which might sterically hinder the nitrogen or withdraw electron density.[1]

Part 3: Synthetic Accessibility & Regiocontrol

The most robust route to 3-alkyl isoxazoles is the [3+2] Cycloaddition of Nitrile Oxides .[1] Unlike condensation methods (which often yield mixtures of 3,5- and 5,3-isomers), nitrile oxide chemistry is highly regioselective for 3,5-disubstituted isoxazoles .[1]

Pathway Visualization

The following diagram illustrates the regioselective synthesis and the decision matrix for optimizing the 3-alkyl chain.

Isoxazole_SAR_Workflow Start Target: Hydrophobic Pocket Aldoxime Alkyl Aldoxime (Precursor) Start->Aldoxime Select Alkyl Chain NitrileOxide Nitrile Oxide (In Situ) Aldoxime->NitrileOxide Oxidation (NCS or t-BuONO) Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cycloaddition Product 3-Alkyl-5-Aryl Isoxazole Cycloaddition->Product Regioselective Potency Check Potency (IC50 / MIC) Product->Potency Metabolism Check Metabolic Stability (Microsomal Assay) Metabolism->Aldoxime High Clearance? Add Fluorine/Branching Potency->Metabolism If Potent

Caption: Figure 1. Regioselective synthesis workflow and SAR optimization loop for 3-alkyl isoxazoles via nitrile oxide cycloaddition.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Alkyl-5-Aryl Isoxazoles

Rationale: This protocol uses tert-butyl nitrite (t-BuONO) to generate the nitrile oxide in situ.[1] This avoids the handling of unstable acid chlorides and ensures high regioselectivity for the 3,5-isomer [1].[1]

Materials:

  • Alkyl aldehyde oxime (1.0 equiv)[1]

  • Terminal alkyne (1.2 equiv)[1]

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv)[1]

  • Solvent: 1,4-Dioxane or DMF[1]

  • Temperature: 80°C

Step-by-Step:

  • Preparation: Dissolve the alkyl aldoxime (e.g., propionaldehyde oxime) and the terminal alkyne (e.g., phenylacetylene) in 1,4-dioxane (0.5 M concentration).

  • Initiation: Add tert-butyl nitrite dropwise over 10 minutes at room temperature. Caution: Evolution of gas (N2) will occur.

  • Cycloaddition: Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor consumption of the oxime via TLC (Hexane/EtOAc 4:1).

  • Work-up: Cool to room temperature. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[1]

  • Purification: Purify via flash column chromatography (Silica gel). 3,5-disubstituted isoxazoles typically elute earlier than trace 3,4-isomers or dimers.[1]

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Rationale: To validate the biological activity of the 3-alkyl substituent against bacterial targets (e.g., S. aureus), a standard broth microdilution method is required.[1]

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Compound Dilution: Prepare stock solution of the 3-alkyl isoxazole in DMSO (e.g., 10 mg/mL). Perform serial 2-fold dilutions in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Incubation: Add diluted bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

  • Validation: Compare against standard controls (e.g., Oxacillin, Ciprofloxacin).[1]

Part 5: References

  • Kadam, K. S., et al. (2016).[1][2][3] "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes."[1][2][3] Synthesis, 48, 3996-4008.[1][2][3] [1]

  • Kondrashov, E. V., et al. (2023).[1] "Design of novel water-soluble isoxazole-based antimicrobial agents..." Bioorganic Chemistry, 138, 106644.[1]

  • Mainsolfi, N., et al. (2013).[1][4] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45, 171-173.[1][4] [1]

  • Vitale, P., & Scilimati, A. (2013).[1][5] "Functional 3-Arylisoxazoles and 3-Aryl-2-isoxazolines from Reaction of Aryl Nitrile Oxides and Enolates." Synthesis, 45(21), 2940–2948.[1][5]

Sources

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of every subsequent experiment hinges on the purity of the starting materials. A synthesized compound, such as 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde, a heterocyclic aldehyde with potential pharmacological significance, is not merely a collection of molecules with the correct structure; it is a bulk material whose properties are defined by its degree of purity. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter biological assay results, compromise kinetic data, and create significant hurdles in regulatory submission.[1]

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this target molecule. It moves beyond a simple listing of methods to explain the causality behind procedural choices, offering a framework for creating a self-validating system of analysis. In drug discovery, purity assessment is not a single measurement but a carefully constructed portfolio of orthogonal evidence.[2][3]

The Imperative of Orthogonal Purity Verification

Any single analytical technique has inherent limitations and blind spots. For instance, a UV-based HPLC analysis may fail to detect an impurity that lacks a chromophore, while NMR might not be sensitive enough to detect trace-level contaminants.[3] Therefore, a robust purity assessment relies on orthogonal methods : techniques that measure the same property (purity) using different underlying principles. This multi-faceted approach ensures that the purity value is not an artifact of a single method but a true reflection of the sample's composition.

The general workflow for establishing the purity of a newly synthesized compound involves a logical progression from purification to a multi-pronged analytical confirmation.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_result Final Certification crude Crude Synthesized Product purify Purification (e.g., Column Chromatography) crude->purify tlc Preliminary Check (TLC) purify->tlc hplc HPLC (Quantitative Purity) tlc->hplc nmr NMR Spectroscopy (Structure & Purity) tlc->nmr gcms GC-MS (Volatile Impurities) tlc->gcms ea Elemental Analysis (Formula Confirmation) hplc->ea nmr->ea gcms->ea cert Certified Pure Compound (Purity ≥95%) ea->cert HPLC_Workflow prep 1. Sample Preparation (1 mg/mL in Acetonitrile) setup 2. Instrument Setup (C18 Column, Gradient Elution) prep->setup inject 3. Injection (10 µL) setup->inject acquire 4. Data Acquisition (UV Detector @ 235 nm) inject->acquire analyze 5. Data Analysis (Integrate Peaks, Calculate Area %) acquire->analyze report 6. Purity Report analyze->report GCMS_Workflow prep 1. Sample Preparation (Dilute in appropriate solvent) setup 2. Instrument Setup (GC column, Temp Program) prep->setup inject 3. Injection (Split/Splitless Inlet) setup->inject separation 4. GC Separation (Based on Volatility) inject->separation detection 5. MS Detection (Ionization & Mass Analysis) separation->detection analyze 6. Data Analysis (Identify peaks via MS Library) detection->analyze

Sources

Safety Operating Guide

3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Objective: To provide a self-validating, safe disposal protocol for 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde (Commonly: 3-isopropylisoxazole-4-carbaldehyde).

Critical Safety Notice: Specific toxicological data for this exact isomer is often limited in public registries. Therefore, this protocol applies the Precautionary Principle , utilizing safety data from structural analogs (Isoxazole-4-carbaldehyde, CAS 65373-53-7) and functional group analysis (Aldehyde + Isoxazole).

Chemical Profile
PropertyDetail
IUPAC Name 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde
Common Name 3-Isopropylisoxazole-4-carbaldehyde
Functional Groups Aldehyde (-CHO), Isoxazole Ring (1,2-oxazole), Isopropyl group
Physical State Likely Liquid or Low-Melting Solid (Analog based)
Flash Point Estimated >60°C (Combustible)
Solubility Soluble in organic solvents (DCM, EtOAc, Methanol); Poor water solubility
Hazard Identification (GHS Standards)

Based on Structure-Activity Relationship (SAR) of isoxazole-carbaldehydes.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

  • Reactivity Hazard: Aldehydes are susceptible to autoxidation to carboxylic acids (exothermic). They react violently with strong oxidizers and undergo exothermic condensation with amines.

Pre-Disposal Stabilization (The Self-Validating System)

The Core Directive: Never dispose of a reactive intermediate without stabilizing its environment. The following checks ensure the waste stream remains quiescent during transport.

A. The "Aldehyde Check" (Compatibility Validation)

Before adding this chemical to a waste container, you must validate the container's contents.

  • Risk: Mixing aldehydes with amines (e.g., propylamine, aniline) generates heat via Schiff base formation. Mixing with strong oxidizers (Nitric acid, Peroxides) can cause explosion.

  • Protocol:

    • pH Check: Ensure the waste stream is Neutral to slightly Acidic (pH 4-7). Avoid highly basic waste streams (Aldol condensation risk).

    • Oxidizer Strip Test: Dip a peroxide/oxidizer test strip into the waste container. If positive, DO NOT add the aldehyde.

B. Chemical Segregation Strategy

Segregate this compound into the Non-Halogenated Organic waste stream.

Waste StreamStatusRationale
Non-Halogenated Organic PREFERRED Compatible with standard incineration protocols.
Halogenated Organic AcceptableOnly if dissolved in halogenated solvents (DCM/Chloroform).
Aqueous (Acid/Base) FORBIDDEN Poor solubility; hydrolysis risk; potential for uncontrolled surface reactions.
Solid Waste ConditionalOnly if absorbed onto inert media (Vermiculite/Charcoal).

Disposal Workflow & Decision Tree

This workflow directs the researcher to the correct disposal path based on the physical state and purity of the material.

DisposalWorkflow Start Waste Generation: 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde StateCheck Determine Physical State & Purity Start->StateCheck LiquidPure Liquid / Pure Substance StateCheck->LiquidPure Pure Liquid SolidResidue Solid / Viscous Residue StateCheck->SolidResidue Solid/Goo ReactionMix Dilute Reaction Mixture StateCheck->ReactionMix In Solution Segregation Segregate: Non-Halogenated Organic Waste LiquidPure->Segregation SolventAdd Dissolve in Compatible Solvent (Acetone, Ethanol, Ethyl Acetate) SolidResidue->SolventAdd If soluble Absorb Absorb onto Inert Media (Vermiculite/Diatomaceous Earth) SolidResidue->Absorb If insoluble/tar ReactionMix->Segregation SolventAdd->Segregation Labeling Labeling: 'Flammable, Irritant, Aldehyde' Absorb->Labeling Segregation->Labeling Final Transfer to EHS/Hazmat for Incineration Labeling->Final

Figure 1: Decision matrix for the disposal of isoxazole-carbaldehyde derivatives, prioritizing solubility and segregation.

Operational Procedures (Step-by-Step)

Scenario A: Disposal of Pure Reagent (Expired/Unwanted)

Context: You have a vial of the pure aldehyde that is no longer needed or has degraded.

  • Selection of Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal cans if the aldehyde has oxidized to acid (corrosion risk).

  • Dilution (Recommended): Although the pure liquid can be disposed of, diluting it with a combustible solvent (e.g., Acetone or Ethanol) reduces the concentration of the reactive aldehyde group.

    • Ratio: 1 part Aldehyde : 5 parts Solvent.

  • Labeling:

    • Primary Name: "Waste 3-(Propan-2-yl)-1,2-oxazole-4-carbaldehyde"

    • Constituents: "Contains: Isoxazole derivative, Acetone (if added)."

    • Hazard Checkboxes: Flammable, Irritant.

  • Storage: Store in a Flammable Safety Cabinet until pickup. Cap tightly to prevent oxidation.

Scenario B: Disposal of Reaction Mixtures

Context: The aldehyde is in a crude reaction mixture (e.g., post-Vilsmeier-Haack or oxidation).

  • Quench Check: Ensure all reagents (especially Vilsmeier salts or oxidizing agents like PCC/IBX) are fully quenched before moving to the waste bottle.

  • Phase Separation: If an aqueous workup was performed, the aldehyde is in the organic layer.

    • Aqueous Layer:[4] Dispose as Aqueous Waste (check pH).

    • Organic Layer:[4][5] Dispose as Non-Halogenated Organic (unless DCM was used, then Halogenated).

  • Transfer: Pour into the waste carboy using a funnel. Close the lid immediately to prevent the escape of irritating vapors (H335).

Scenario C: Spill Cleanup (Emergency Contingency)

Context: A vial drops and breaks in the fume hood.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure Fume Hood "Emergency Purge" is active if available.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles. If outside a hood, a respirator with Organic Vapor cartridges is required.

  • Absorb:

    • DO NOT use paper towels (High surface area + Flammable Aldehyde = Fire Risk).

    • USE Vermiculite, Sand, or Commercial Spill Pads.

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Hazardous Waste - Debris contaminated with Aldehydes."

  • Clean Surface: Wipe the area with soap and water to remove sticky residues.

Regulatory & Compliance Documentation

Ensure your waste tag includes the following data to facilitate downstream incineration profiling.

  • Chemical Abstract Service (CAS): If the specific CAS (e.g., for 3-isopropyl) is not in your EHS software, use the parent CAS 65373-53-7 (Isoxazole-4-carbaldehyde) and note "3-Isopropyl derivative" in the comments. This ensures the hazard class is correctly identified by the waste contractor.

  • Waste Code (RCRA - USA):

    • Likely D001 (Ignitable) if in flammable solvent.

    • If pure and not ignitable (<60°C), it falls under general "Toxic/Irritant" organic waste.

  • Destruction Method: The ultimate fate of this molecule is High-Temperature Incineration .

References

  • PubChem. (n.d.). 1,2-Oxazole-4-carbaldehyde (CID 21779029).[1][6][7] National Library of Medicine. Retrieved from [Link][6][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][8] C&L Inventory: Isoxazole-4-carbaldehyde. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.